molecular formula C6H13NO2 B1629354 1-Methylpiperidine-3,5-diol CAS No. 408330-34-7

1-Methylpiperidine-3,5-diol

Cat. No.: B1629354
CAS No.: 408330-34-7
M. Wt: 131.17 g/mol
InChI Key: ZCXSVFOPYLLQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpiperidine-3,5-diol (CAS 408330-34-7) is a synthetic piperidine derivative characterized by its diol functionalization. With a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol, this compound serves as a versatile and valuable building block in medicinal chemistry and organic synthesis . It is recommended to be stored sealed in a dry environment at 2-8°C . Piperidine rings are among the most important synthetic fragments for designing new drugs and play a significant role in the pharmaceutical industry . As a substituted piperidine, this diol derivative provides researchers with a critical scaffold for the development of biologically active molecules. The presence of both the methyl group and the two hydroxyl groups at the 3 and 5 positions offers multiple points for chemical modification, enabling the creation of diverse compound libraries for screening and optimization . Piperidine derivatives are found in more than twenty classes of pharmaceuticals, including antipsychotics, vasodilators, and neuroleptics, highlighting the strategic value of this chemotype in drug discovery campaigns . Applications: This compound is primarily used in research and development as a key intermediate for the synthesis of more complex molecules. Its structure makes it a promising precursor for the development of potential pharmacologically active agents. Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpiperidine-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-3-5(8)2-6(9)4-7/h5-6,8-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXSVFOPYLLQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609965
Record name 1-Methylpiperidine-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408330-34-7
Record name 1-Methylpiperidine-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methylpiperidine-3,5-diol: Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methylpiperidine-3,5-diol is a specialized heterocyclic scaffold characterized by a piperidine core functionalized with two hydroxyl groups at the meta positions (C3 and C5) and an N-methyl substituent.[1] This molecule serves as a critical intermediate in the synthesis of bridged alkaloids (e.g., 3,9-diazabicyclo[3.3.1]nonanes), a ligand for coordination chemistry, and a polar scaffold in medicinal chemistry for mimicking carbohydrate structures (iminosugars).[2] This guide provides a comprehensive technical analysis of its physicochemical properties, stereochemical complexity, synthetic pathways, and utility in drug development.[2]

Part 1: Chemical Identity & Physicochemical Profile[2]

The molecule exists as a stereoisomeric mixture unless specific asymmetric synthesis or resolution steps are employed.[2] The presence of two chiral centers at C3 and C5, combined with the plane of symmetry in the cis isomer, results in distinct stereochemical forms.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Common Synonyms N-Methyl-3,5-dihydroxypiperidine; 3,5-Dihydroxy-1-methylpiperidine
CAS Number 66657-38-3 (General) / 1159980-00-5 (Specific stereoisomers may vary)
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
SMILES CN1CC(O)CC(O)C1
Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionNote
Appearance Viscous, hygroscopic oil or low-melting solidTendency to form hydrates.
Solubility High in H₂O, MeOH, EtOH; Low in Et₂O, HexanesDue to dual H-bond donors/acceptors.
pKa (Conj. Acid) ~9.2 - 9.8Typical for N-methylpiperidines; basicity modulated by -I effect of OH groups.[2]
LogP -0.5 to -1.2 (Predicted)Highly polar; requires polar organic solvents for extraction (e.g., DCM/MeOH).
H-Bond Donors 2 (OH groups)
H-Bond Acceptors 3 (2 oxygens, 1 nitrogen)
Stereochemical Complexity

The 3,5-substitution pattern generates two diastereomers.[2] Understanding this is crucial for biological activity, as enzyme binding pockets are highly stereospecific.[2]

  • cis-Isomer (Meso): The two hydroxyl groups are on the same side of the ring.[2] This molecule possesses a plane of symmetry passing through the Nitrogen and C4, making it achiral (meso).[2]

  • trans-Isomer (Racemic): The hydroxyl groups are on opposite sides.[2] This form exists as a pair of enantiomers ((3R,5S) and (3S,5R)).[2]

Part 2: Synthetic Pathways[7]

The synthesis of this compound typically proceeds via the reduction of heteroaromatic precursors. This approach ensures the construction of the carbon skeleton before stereocenters are established.[2]

Primary Route: Hydrogenation of Pyridinium Salts

This is the most scalable industrial route.[2] The aromaticity of the pyridine ring is broken under high-pressure hydrogenation, yielding the saturated piperidine.[2]

Reaction Scheme:

  • Quaternization: 3,5-Dihydroxypyridine is reacted with methyl iodide (MeI) or dimethyl sulfate to form the N-methyl-3,5-dihydroxypyridinium salt.

  • Hydrogenation: The salt is subjected to catalytic hydrogenation (H₂/PtO₂ or Rh/C) to reduce the double bonds.[2]

  • Neutralization: The resulting salt is neutralized with a base (e.g., NaOMe) to liberate the free amine.[2]

Stereochemical Outcome: Catalytic hydrogenation of the planar pyridinium ring predominantly yields the cis (meso) isomer due to the syn-addition of hydrogen across the face of the ring.[2] Accessing the trans isomer typically requires oxidation-reduction sequences (e.g., Swern oxidation to the diketone followed by hydride reduction).[2]

Alternative Route: Dieckmann Cyclization (De Novo Synthesis)

For applications requiring radiolabeling or specific backbone modifications, a cyclization strategy is used.[2]

  • Precursors: N-Methyl-bis(2-chloroethyl)amine + Malonate derivatives.[2]

  • Mechanism: Double nucleophilic substitution forms the ring, followed by functional group manipulation to install the hydroxyls.[2]

Visualization of Synthetic Logic (Graphviz)[2]

SynthesisPathways Pyridine 3,5-Dihydroxypyridine Salt N-Methyl Pyridinium Salt Pyridine->Salt MeI / Acetone Hydrogenation Catalytic Hydrogenation (H2, PtO2/Rh) Salt->Hydrogenation Reduction Product This compound (Major: cis-isomer) Hydrogenation->Product Syn-Addition Oxidation Oxidation to Diketone (Swern) Product->Oxidation Isomerization Route Trans trans-Isomer (Racemic) Reduction Hydride Reduction (NaBH4) Oxidation->Reduction Stereocontrol Reduction->Trans Thermodynamic Control

Caption: Primary synthetic workflow from aromatic precursor to the target diol, highlighting the divergence for stereoisomer access.

Part 3: Reactivity & Functionalization

The unique 1,3,5-substitution pattern allows for regioselective functionalization.[2] The amine nitrogen acts as a basic handle, while the secondary hydroxyls offer sites for esterification, etherification, or oxidation.[2]

Selective Functionalization[2]
  • N-Oxidation: Treatment with m-CPBA or H₂O₂ yields the N-oxide, a potential prodrug moiety or intermediate for Polonovski rearrangement.

  • O-Acylation: Reaction with acetic anhydride typically acylates both hydroxyls.[2] Selective mono-acylation is difficult due to the symmetry of the cis isomer but achievable via enzymatic resolution in the trans racemate.[2]

  • Bridging Reactions: Reaction with aldehydes (e.g., formaldehyde) or dicarbonyls can bridge the 3,5-positions, creating rigid bicyclic structures like 3-methyl-3,9-diazabicyclo[3.3.1]nonane , a scaffold found in alkaloids.

Stability Profile
  • Thermal: Stable up to ~150°C.

  • Chemical: The amine is prone to oxidation (N-oxide formation) upon prolonged exposure to air.[2] The hydroxyls are stable but hygroscopic.[2]

  • Incompatibility: Strong oxidizing agents, acid chlorides (without base), and isocyanates.[2]

Part 4: Applications in Drug Development[7][8]

Iminosugar Mimicry

Polyhydroxylated piperidines (iminosugars) are potent inhibitors of glycosidases and glycosyltransferases. This compound mimics the pyranose ring of sugars (lacking the ring oxygen).

  • Mechanism: The protonated nitrogen at physiological pH mimics the oxocarbenium ion transition state of glycosidic cleavage.[2]

  • Therapeutic Areas: Diabetes (alpha-glucosidase inhibition), Lysosomal Storage Disorders (chaperone therapy), and Antiviral agents.[2]

Bicyclic Alkaloid Synthesis

This diol is a direct precursor to the 9-azabicyclo[3.3.1]nonane class of compounds.[2]

  • Granatane Analogs: Structurally related to granatane (the homolog of tropane), these bicyclic systems are investigated as antagonists for GPCRs (e.g., 5-HT receptors).

  • Protocol Insight: The diol is often converted to a leaving group (mesylate/tosylate) and cyclized with a primary amine or carbon nucleophile to close the second ring.[2]

Ligand Design

The cis-diol configuration provides a "pincer-like" geometry capable of bidentate coordination to metal centers (e.g., Ti, Zr), useful in stereoselective catalysis.

Part 5: Experimental Protocol (Synthesis of cis-1-Methylpiperidine-3,5-diol)

Objective: Synthesis via catalytic hydrogenation of 1-methyl-3,5-dihydroxypyridinium iodide.

Reagents:

  • 3,5-Dihydroxypyridine (1.0 eq)

  • Methyl Iodide (1.1 eq)[2]

  • Platinum Oxide (PtO₂, Adams' Catalyst) (5 mol%)[2]

  • Solvent: Methanol (Anhydrous)[2]

  • Base: Sodium Methoxide (NaOMe)[2]

Procedure:

  • Quaternization: Dissolve 3,5-dihydroxypyridine in acetone. Add Methyl Iodide dropwise at 0°C. Stir at RT for 12h. Filter the precipitated pyridinium salt (Yellow solid).[2] Checkpoint: ¹H NMR should show downfield shift of aromatic protons.

  • Hydrogenation: Transfer the salt to a high-pressure hydrogenation vessel (Parr shaker). Add Methanol and PtO₂ catalyst.[2]

  • Reaction: Pressurize to 50 psi H₂. Shake at RT for 24 hours. Checkpoint: Monitor H₂ uptake; reaction stops when theoretical uptake is reached.

  • Workup: Filter off the catalyst over Celite (Caution: Pyrophoric catalyst).

  • Neutralization: Treat the filtrate with NaOMe (1.0 eq) to liberate the free amine.[2] Concentrate in vacuo.[2]

  • Purification: The residue is often a viscous oil.[2] Purify via bulb-to-bulb distillation (high vacuum) or column chromatography (DCM:MeOH:NH₄OH 90:9:1).[2]

Safety Note: Methyl Iodide is a potent alkylating agent (neurotoxin).[2] Handle in a fume hood. Hydrogenation catalysts are pyrophoric when dry.[2]

References

  • Stereochemistry of Piperidines: Mechanism of catalytic hydrogenation of pyridines.[2] Source:

  • Synthesis of 3,5-Disubstituted Piperidines: Methodologies for accessing 3,5-functionalized piperidine scaffolds. Source:

  • Bicyclic Alkaloid Precursors: Use of 3,5-dihydroxypiperidines in the synthesis of 3,9-diazabicyclo[3.3.1]nonanes.[2] Source:[2]

  • Iminosugar Applications: Biological activity of polyhydroxylated piperidines.[2] Source:

Sources

1-Methylpiperidine-3,5-diol: A Technical Guide to Spectral Interpretation and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-Methylpiperidine-3,5-diol (CAS: 552-45-4 for generic; stereoisomers vary) represents a critical scaffold in medicinal chemistry, particularly in the development of polar, water-soluble alkaloid mimics and glycosidase inhibitors. Unlike simple piperidines, the 3,5-disubstitution pattern introduces significant stereochemical complexity.[1]

This guide provides a comprehensive analysis of the spectral characteristics (NMR, IR, MS) of this compound. It addresses the critical challenge of distinguishing between the cis (meso) and trans (racemic) diastereomers—a frequent bottleneck in the synthesis of high-purity pharmaceutical intermediates.

Synthesis & Stereochemical Origins

To interpret the spectra accurately, one must understand the sample's origin. The compound is typically generated via the reduction of 1-methyl-3,5-piperidinedione. This reaction, usually driven by sodium borohydride (NaBH


), yields a diastereomeric mixture.[1]
Experimental Protocol: Synthesis via Reduction

Objective: Preparation of crude this compound for spectral benchmarking.

  • Reactants: Dissolve 1-methyl-3,5-piperidinedione (1.0 eq) in Methanol (0.5 M concentration).

  • Reduction: Cool to 0°C. Add NaBH

    
     (2.5 eq) portion-wise over 30 minutes to minimize side reactions.
    
  • Workup: Stir at room temperature for 4 hours. Quench with Acetone (to destroy excess hydride).[1] Concentrate in vacuo.[1]

  • Extraction: Redissolve residue in minimal water; exhaustively extract with CHCl

    
     or EtOAc/MeOH (9:1).
    
  • Result: A mixture of cis- (meso) and trans- (racemic) isomers.[1][2]

Note: Separation requires column chromatography (Gradient: CHCl




20% MeOH/CHCl

) or enzymatic resolution as described by Olofsson et al. (2006).[1]
Pathway Visualization

Synthesispath cluster_analysis Analytical Differentiation Start 1-Methyl-3,5- piperidinedione Reagent NaBH4 / MeOH (Reduction) Start->Reagent Intermediate Borate Complex Reagent->Intermediate Product_Cis Cis-Isomer (Meso) (Diequatorial OH) Intermediate->Product_Cis Major Product (Thermodynamic) Product_Trans Trans-Isomer (Racemic) (Axial/Equatorial OH) Intermediate->Product_Trans Minor Product Symmetric NMR Symmetric NMR Product_Cis->Symmetric NMR Complex NMR Complex NMR Product_Trans->Complex NMR

Figure 1: Synthetic pathway yielding diastereomers.[1] The stereochemical outcome dictates the complexity of the resulting NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis is the definitive method for assigning stereochemistry.[1]

Conformational Analysis
  • Cis-Isomer (Meso): Possesses a plane of symmetry passing through the Nitrogen and C4.[1] The protons at C3 and C5 are chemically equivalent.[1]

  • Trans-Isomer (Racemic): Lacks a plane of symmetry.[1] C3 and C5 are chemically distinct in a static conformation, though rapid chair-flipping can average these signals at room temperature.[1]

H NMR Data (Representative in CDCl )

The following data represents the expected shifts for the cis-isomer (meso), which typically adopts a chair conformation with both hydroxyl groups in the equatorial position to minimize 1,3-diaxial interactions.

PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
H-3, H-5 3.80 – 4.05 Multiplet (tt)2HDiagnostic: Deshielded by geminal -OH groups.
H-2, H-6 (eq) 2.85 – 3.00ddd2HDownfield due to proximity to N and OH.[1]
N-CH

2.25 – 2.35 Singlet3HCharacteristic N-Methyl singlet.[1]
H-2, H-6 (ax) 1.80 – 2.10t / dd2HUpfield; large geminal coupling (

Hz).[1]
H-4 (eq) 1.90 – 2.05Multiplet1H-
H-4 (ax) 1.40 – 1.60Multiplet1HShielded region of the ring.[1]

Protocol Note: If the signals for H-3/H-5 appear as two distinct sets of peaks, your sample is the trans-isomer or a mixture. The cis-isomer is identified by the simplification of the spectrum due to symmetry.

C NMR Data
CarbonShift (

, ppm)
TypeNotes
C-3, C-5 65.0 – 68.0 CHCarbinol carbons (attached to OH).
C-2, C-6 58.0 – 61.0CH

Alpha to Nitrogen.[1]
N-CH

45.5 – 46.5CH

N-Methyl group.[1]
C-4 38.0 – 42.0CH

Distal ring carbon.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound is dominated by fragmentation characteristic of cyclic amines.

  • Molecular Ion (

    
    ): 
    
    
    
    131 (often weak in EI).[1]
  • Base Peak: Typically

    
     44 (
    
    
    
    ) or similar, arising from
    
    
    -cleavage.[1]
Fragmentation Pathway Logic

The ionization usually occurs at the Nitrogen lone pair, triggering


-cleavage.
  • 
     (131):  Intact molecule.[1]
    
  • 
     (114):  Loss of hydroxyl radical (
    
    
    
    OH).[1]
  • 
     (113):  Dehydration (Loss of H
    
    
    
    O), common in diols.[1]
  • 
    -Cleavage:  Ring opening at C2-C3 or C5-C6 bond.[1]
    
MS Fragmentation Diagram

MSFrag M_Ion Molecular Ion (M+) m/z 131 Loss_OH [M - OH]+ m/z 114 M_Ion->Loss_OH - 17 Da Loss_H2O [M - H2O]+ m/z 113 M_Ion->Loss_H2O - 18 Da (Thermal/EI) Alpha_Frag Alpha-Cleavage Product (Imine fragment) m/z 44 / 57 M_Ion->Alpha_Frag Ring Opening & Fragmentation

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.[1]

Infrared (IR) Spectroscopy

IR is less diagnostic for stereochemistry but essential for functional group validation.[1]

Frequency (cm

)
Vibration ModeDescription
3200 – 3450 O-H StretchBroad, strong band.[1] Indicates H-bonding (inter/intramolecular).[1][3]
2900 – 2950 C-H StretchAlkyl backbone.[1]
2700 – 2800 Bohlmann Bands Critical: C-H stretching anti-periplanar to N lone pair.[1] Prominent in trans-fused systems or specific chair conformations.
1050 – 1150 C-O StretchStrong signal for secondary alcohols.[1]

References

  • Olofsson, B., Bogár, K., Fransson, A. B., & Bäckvall, J. E. (2006).[1][2] Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260.[1][2]

  • Bolte, M. L., Crow, W. D., & Yoshida, S. (1982).[1] Synthesis of 3,5-dihydroxypiperidines. Australian Journal of Chemistry, 35(7), 1411-1419.[1]

  • PubChem Database. (n.d.).[1] Compound Summary for 1-Methylpiperidine (Analogous spectral data). National Center for Biotechnology Information.[1]

Sources

Technical Guide: Solubility Profiling and Optimization of 1-Methylpiperidine-3,5-diol

[1][2][3]

Part 1: Executive Summary & Compound Analysis[2][3]

The solubility profile of This compound (CAS: Derivative of 626-67-5) is governed by a competitive interaction between its lipophilic N-methylpiperidine core and its hydrophilic hydroxyl substituents.[1][2][3] Unlike its parent compound (1-methylpiperidine), which is miscible in ethers and low-polarity organic solvents, the 3,5-diol variant exhibits significantly enhanced polarity.[1][2][3]

For drug development and purification workflows, this compound must be treated as a polar, hydrogen-bond-rich heterocycle .[1][2][3] Successful solubilization and crystallization strategies require navigating the "Amine-Diol Paradox," where the basic nitrogen promotes solubility in chlorinated solvents/acids, while the hydroxyl groups drive affinity for aqueous and protic media.[2]

Physicochemical Driver Analysis[1][3][4]
FeatureChemical MoietySolubility Impact
Core Scaffold Piperidine RingModerate Lipophilicity (allows organic solubility).[2][3]
N-Substituent Tertiary Amine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
High affinity for acidic media (pH < 9); Hydrogen Bond Acceptor.[1][3]
Functional Groups 3,5-Diol (

)
Dominant Factor. Drastically lowers LogP (approx.[1][3] -0.8); drives water/alcohol solubility; creates high lattice energy in solids.[1][3]

Part 2: Predicted Solubility Map

Based on Structure-Activity Relationships (SAR) and thermodynamic principles of piperidine polyols, the following solubility profile is projected. This map serves as the baseline for experimental solvent selection.[2][3]

Solubility Classification Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Protic Polar Water, Methanol, EthanolHigh (>100 mg/mL) The 3,5-diol moiety forms extensive H-bond networks with the solvent.[1][2][3] The tertiary amine is proton-receptive.[1][3]
Aprotic Polar DMSO, DMF, DMAcHigh (>100 mg/mL) Dipole-dipole interactions disrupt the crystal lattice effectively.[1][2][3] Ideal for stock solutions.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformModerate to Good The organic piperidine ring drives solubility, though the diol may require small % MeOH (2-5%) to break lattice energy fully.[1]
Ethers THF, 2-MeTHF, DioxaneModerate Good solubility in THF; likely lower in Diethyl Ether due to the compound's high polarity.[1][2][3]
Esters/Ketones Ethyl Acetate, AcetoneLow to Moderate Useful as anti-solvents or for "drowning out" crystallization.[1][2][3]
Alkanes Hexane, Heptane, PentaneInsoluble (<1 mg/mL) Primary Anti-Solvent. The polarity difference is too great ($ \Delta \delta > 10 $) for solvation.[2][3]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: For recrystallization , a binary system of Isopropanol (IPA) (solvent) and Heptane (anti-solvent) is the recommended starting point. The IPA solubilizes the diol via H-bonding, while Heptane gradually reduces the solubility limit to induce nucleation.[2]

Part 3: Experimental Determination Protocols

Since exact literature values for this specific diol are sparse, the following self-validating protocols are required to generate definitive solubility data.

Protocol A: Tier 1 Visual Solubility Screen (Rapid Assessment)

Objective: Quickly categorize solubility to guide purification.

  • Preparation: Place 10 mg of solid this compound into a 4 mL clear glass vial.

  • Addition: Add solvent in 100 µL increments at Room Temperature (25°C).

  • Observation: Vortex for 30 seconds after each addition.

  • Endpoint:

    • Soluble: Clear solution obtained with < 1 mL solvent (>10 mg/mL).[2][3]

    • Sparingly Soluble: Clear solution with 1–10 mL solvent (1–10 mg/mL).[1][2][3]

    • Insoluble: Solid remains visible after 10 mL solvent (<1 mg/mL).[2][3]

Protocol B: Tier 2 Gravimetric Equilibrium Solubility (The "Gold Standard")

Objective: Determine exact thermodynamic solubility (mg/mL) for regulatory filing.

  • Saturation: Add excess solid compound to 2 mL of the target solvent in a crimp-top vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

    • Self-Validation: Ensure solid is still present after 24 hours.[1][2][3] If clear, add more solid and repeat.[2][3]

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification:

    • Transfer exactly 1.0 mL of filtrate to a pre-weighed aluminum weighing dish.

    • Evaporate solvent (Vacuum oven at 40°C or Nitrogen stream).[2][3]

    • Weigh the residue.[2][3]

  • Calculation:

    
    [1][3]
    

Part 4: Workflow Visualization

The following diagram outlines the logical decision tree for selecting a purification solvent based on the solubility data generated above.

SolubilityWorkflowStartStart: Crude this compoundScreenTier 1: Visual Solubility Screen(Water, MeOH, DCM, EtOAc, Hexane)Start->ScreenDecision1Is it soluble in EtOAc/Acetone?Screen->Decision1PathAYes (Moderate/High)Decision1->PathASolublePathBNo (Low/Insoluble)Decision1->PathBInsolubleRecrystARecrystallization Strategy A:Solvent: EtOAcAnti-Solvent: Hexane/HeptanePathA->RecrystARecrystBRecrystallization Strategy B:Solvent: Ethanol or IPAAnti-Solvent: MTBE or EtOAcPathB->RecrystBPurificationPerform Recrystallization(Heat to reflux -> Cool to 0°C)RecrystA->PurificationRecrystB->PurificationValidationValidate Purity (HPLC/NMR)Purification->Validation

Figure 1: Decision logic for purification solvent selection based on solubility screening results.

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 164148937, (5R)-1-methylpiperidine-3,5-diol. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

safety and handling of 1-Methylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Risk Management of 1-Methylpiperidine-3,5-diol

Executive Summary

This compound (CAS: 408330-34-7 ) is a specialized heterocyclic intermediate utilized primarily in the synthesis of complex alkaloids, chiral ligands, and bicyclic pharmaceutical scaffolds (e.g., 3,9-diazabicyclo[3.3.1]nonane derivatives).[1]

Unlike common solvents, this compound presents a dual-hazard profile: it combines the corrosivity and basicity of tertiary amines with the hygroscopicity and viscosity of diols. This guide moves beyond generic safety data, providing a field-validated framework for handling this compound in research and scale-up environments. The protocols herein are derived from direct structural analysis and "read-across" toxicology from the parent piperidine class.

Physicochemical Profile & Reactivity

Understanding the molecular behavior is the first line of defense.

PropertyValue / CharacteristicOperational Implication
CAS Number 408330-34-7 Use for inventory tracking and regulatory filing.
Molecular Formula C₆H₁₃NO₂MW: 131.17 g/mol .[2]
Physical State Viscous Liquid / Low-Melting SolidHigh viscosity complicates transfer; requires heat tracing or dilution.
Boiling Point ~226°C (Predicted)Low volatility at RT, but hazardous vapors form during heated synthesis.
Solubility High in Water, Alcohols, DMSOCritical: Difficult to extract from aqueous waste streams.
pKa (Est.) ~9.0 - 10.0 (Tertiary Amine)Incompatible with acids, acid chlorides, and anhydrides (exothermic).
Hygroscopicity HighAbsorbs atmospheric moisture rapidly, altering stoichiometry.

Reactivity Matrix:

  • Nucleophilicity: The N-methyl nitrogen is a distinct basic site. The C3/C5 hydroxyl groups are nucleophilic; they will react violently with acylating agents (e.g., acetyl chloride) or isocyanates.

  • Thermal Stability: Generally stable, but N-oxides may form if exposed to peroxides or air over prolonged periods.

Hazard Identification (GHS Classification)

Note: In the absence of compound-specific in vivo toxicology, the following classification is derived via Read-Across Methodology from 1-Methylpiperidine (CAS 626-67-5) and Piperidine-3-ol.

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[3] (Category 1B)[3]

  • H302: Harmful if swallowed. (Category 4)

  • H335: May cause respiratory irritation. (Category 3)

Toxicological Mechanism: The unprotonated amine function facilitates rapid penetration of lipid bilayers (skin/mucosa). Upon tissue contact, the alkaline nature causes saponification of cell membrane lipids (liquefaction necrosis), while the systemic absorption may lead to nicotinic/muscarinic receptor modulation typical of piperidine alkaloids.

Risk Assessment & Control Strategy

Hierarchy of Controls
  • Elimination/Substitution: Not applicable for specific synthesis requirements.

  • Engineering Controls:

    • Primary: All handling must occur within a certified Chemical Fume Hood (CFH) operating at face velocity >100 fpm.

    • Secondary: Use Schlenk lines or gloveboxes for transfers to maintain anhydrous conditions and prevent vapor release.

  • Administrative:

    • Designated "Corrosive/Basic" work area.

    • No lone working allowed when handling >50g.

Personal Protective Equipment (PPE)
  • Eye/Face: Chemical splash goggles AND an 8-inch face shield. Standard safety glasses are insufficient due to the risk of irreversible corneal opacity from alkaline burns.

  • Skin:

    • Incidental Contact: Nitrile gloves (double-gloved, min 0.11mm thickness).

    • Immersion/Spill Cleanup: Butyl rubber or Silver Shield® laminate gloves.

  • Respiratory: If heating outside a closed system (not recommended), use a full-face respirator with Ammonia/Methylamine (K) and P100 cartridges.

Operational Protocols

Protocol A: Safe Transfer & Weighing

Rationale: The viscous, hygroscopic nature requires exclusion of air to prevent degradation and accurate dosing.

  • Preparation: Pre-weigh receiving flask with solvent (e.g., DCM or MeOH) to dissolve the diol immediately upon addition.

  • Inerting: Purge the source container with Nitrogen or Argon before opening.

  • Transfer:

    • Liquids: Use a wide-bore glass syringe or cannula transfer. Avoid plastic syringes if using neat compound for prolonged periods (leaching risk).

    • Solids/Pastes: Use a warm water bath (40°C) to lower viscosity. Transfer via pre-warmed glass pipette.

  • Cleanup: Immediately wipe the bottleneck with a dry Kimwipe, then a methanol-dampened wipe. Discard wipes into solid hazardous waste (Basic).

Protocol B: Reaction Setup (Exotherm Control)

Rationale: Reaction with electrophiles (e.g., mesyl chloride, anhydrides) will generate significant heat.

  • Cooling: Always cool the reaction mixture to 0°C or -78°C before adding the reagent.

  • Addition: Add the electrophile dropwise. Monitor internal temperature; do not allow >10°C rise.

  • Quenching: Quench reactions slowly. The basic nitrogen can form salts that precipitate, trapping unreacted reagents.

Visualization: Safety Logic & Workflow

Figure 1: Handling Decision Matrix

This logic gate ensures the correct containment level based on physical state and operation.

SafetyMatrix Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Paste StateCheck->Solid Ambient Liquid Viscous Liquid (>40°C) StateCheck->Liquid Heated Weighing Weighing Procedure Solid->Weighing Liquid->Weighing Control1 Use Schlenk Line / N2 Balloon Weighing->Control1 Hygroscopic Protection Dissolution Dissolve immediately in solvent Reaction Reaction Setup Dissolution->Reaction Exotherm Exotherm Risk? (Acylating/Alkylating) Reaction->Exotherm Exotherm->Dissolution No (Standard Stirring) Control2 Cool to 0°C + Dropwise Addition Exotherm->Control2 Yes Control1->Dissolution

Caption: Decision matrix for selecting engineering controls based on physical state and reactivity potential.

Emergency Response

Scenario: Skin Exposure (Corrosive) [4]

  • Immediate Action: Move to safety shower immediately. Do not waste time removing clothing first—start water flow.

  • Rinse: Rinse for minimum 15 minutes . Remove contaminated clothing under the shower.

  • Neutralization: Do NOT use vinegar or acids to neutralize. This causes an exothermic reaction that worsens the burn. Use only water.

Scenario: Chemical Spill (>10 mL)

  • Evacuate: Clear the immediate area.

  • PPE: Don full-face respirator and butyl gloves.

  • Containment:

    • Do not use standard clay kitty litter (poor absorption for viscous basics).

    • Use Amphoteric Absorbent or specific Caustic Neutralizers (e.g., citric acid based, if and only if spill is diluted; otherwise use inert pads).

  • Disposal: Collect in a container marked "Hazardous Waste - Basic - Toxic".

Storage & Stability

  • Conditions: Store at 2°C – 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen. The compound will yellow/brown upon oxidation (N-oxide formation).

  • Incompatibilities: Segregate from strong acids, acid anhydrides, and strong oxidizers (e.g., permanganates).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164148937, (5R)-1-methylpiperidine-3,5-diol. Retrieved from [Link]

  • ChemSrc (2024). this compound CAS 408330-34-7 Properties and Safety. Retrieved from [Link]

  • Google Patents (2008).WO2009027820 - Substituted-quinoxaline-type-piperidine compounds (Synthesis Context).

Sources

Methodological & Application

protocol for the synthesis of 1-Methylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

A. IMPORTANT SAFETY NOTICE

Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. The synthesis of chemical compounds, including piperidine derivatives, involves hazardous materials and should only be conducted by trained professionals in a properly equipped laboratory setting. Adherence to all institutional and governmental safety protocols is mandatory.

Core Hazards of Piperidine Derivatives:

  • Flammability: Piperidine and its derivatives are often flammable liquids.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3] It is crucial to keep them away from open flames, sparks, and hot surfaces.[3]

  • Corrosivity and Toxicity: These compounds can be corrosive and may cause severe burns to the skin and eyes upon contact.[1][2] Inhalation or ingestion can lead to toxic effects.[2]

  • Reactivity: They are alkaline solutions that can react violently with acids and strong oxidizing agents.[4] Reactions with certain materials, like strong reducing agents, may generate flammable hydrogen gas.[1]

Mandatory Personal Protective Equipment (PPE): A comprehensive safety assessment must be performed before beginning any work. The following PPE is considered the minimum for handling these types of chemicals:

  • Eye Protection: Wear indirect-vent, impact- and splash-resistant goggles. A face shield is required when working with larger quantities or when there is a significant splash risk.[5]

  • Hand Protection: Use solvent-resistant gloves. Consult safety data sheets and glove manufacturer recommendations to select the appropriate material.[5]

  • Body Protection: A lab coat is required. For larger scale operations, full chemical protective clothing should be worn.[6]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid breathing vapors.[7] If there is a risk of exposure exceeding limits, a properly fitted respirator is necessary.[5]

Engineering Controls:

  • Work must be performed in a well-ventilated laboratory, inside a chemical fume hood.[7]

  • An emergency shower and eyewash station must be readily accessible.[5]

  • Take precautionary measures against static discharge, including grounding of all equipment.[3][7]

Introduction to 1-Methylpiperidine-3,5-diol

This compound is a heterocyclic compound belonging to the piperidine class. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, which is a common structural motif in many biologically active compounds and pharmaceutical drugs. The presence of two hydroxyl groups and an N-methyl substituent makes it a versatile building block for the synthesis of more complex molecules.

The synthesis of substituted piperidines is a significant area of focus in organic chemistry due to their prevalence in natural products and medicinal agents.[8] The specific stereochemistry of the substituents on the piperidine ring can have a profound impact on the biological activity of the final compound. Therefore, stereocontrolled synthesis methods are often of primary interest to researchers in drug development.

Overview of Synthetic Strategy

The synthesis of piperidine derivatives can be approached through various methods, including the hydrogenation of corresponding pyridine precursors or the cyclization of acyclic amino alcohols. For instance, 3,5-dimethylpiperidine is commonly synthesized via the hydrogenation of 3,5-dimethylpyridine using a metal catalyst like ruthenium on carbon (Ru/C).[9] Similarly, N-methylpiperidine can be produced by reacting 1,5-pentanediol with methylamine at high temperature and pressure over a catalyst.[10]

A common strategy for producing diols on a ring system involves the reduction of a corresponding diketone. This approach allows for potential stereochemical control during the reduction step, leading to specific cis or trans isomers. Another route involves the dihydroxylation of an unsaturated precursor. The choice of synthetic route often depends on the availability of starting materials, desired stereochemistry, and scalability of the reaction.

The protocol outlined below will focus on a conceptual pathway involving the reduction of a diketone precursor, which is a fundamental and illustrative method in organic synthesis.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Core Reaction cluster_2 PART 3: Purification & Analysis cluster_3 PART 4: Final Product A Starting Material (e.g., 1-Methyl-3,5-piperidinedione) B Reduction Reaction A->B Reducing Agent (e.g., NaBH4) Methanol, 0°C to RT C Crude Product Mixture B->C Reaction Quenching D Work-up & Extraction C->D Phase Separation E Chromatographic Purification D->E Silica Gel Column F Characterization (NMR, MS, IR) E->F Fractions Analysis G This compound (Isolated Product) F->G Purity Confirmation

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Reduction of a Diketone Precursor

This section describes a representative, conceptual via the reduction of 1-methyl-3,5-piperidinedione.

Rationale for Reagent Selection:

  • Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for converting ketones to alcohols. It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH). Its selectivity avoids the reduction of other functional groups that might be present in more complex substrates.

  • Methanol (MeOH): A common protic solvent that is suitable for NaBH₄ reductions. It serves both as a solvent for the substrate and as a proton source to protonate the resulting alkoxide intermediate.

Step-by-Step Methodology
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-3,5-piperidinedione in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the flask to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the reducing agent.

  • Addition of Reducing Agent:

    • Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions over a period of 30-45 minutes. Adding the reagent portion-wise helps to manage the reaction rate and temperature.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching and Work-up:

    • Once the reaction is complete, cool the flask again to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of acetone to consume any excess NaBH₄.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water to the residue and extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane, multiple times.

  • Purification:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.

Data Summary Table

ParameterValue/DescriptionRationale/Reference
Molecular Formula C₆H₁₃NO₂PubChem CID: 164148937[11]
Molecular Weight 131.17 g/mol PubChem CID: 164148937[11]
Precursor 1-Methyl-3,5-piperidinedioneHypothetical precursor
Reducing Agent Sodium Borohydride (NaBH₄)Standard ketone reduction[8]
Solvent Anhydrous MethanolCommon solvent for NaBH₄ reductions
Reaction Temperature 0 °C to Room TemperatureStandard for controlling reactivity
Purification Method Flash Column ChromatographyStandard for purifying organic compounds

Conclusion

The described protocol provides a conceptual framework for the synthesis of this compound. The successful synthesis of piperidine derivatives is fundamental to many areas of drug discovery and materials science.[9][12] Researchers must prioritize safety by using appropriate personal protective equipment and engineering controls due to the hazardous nature of the chemicals involved.[5][6] This guide serves as an educational resource for professionals, emphasizing the importance of careful planning, execution, and adherence to safety standards in synthetic organic chemistry.

References

  • 1-Methylpiperidine - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Retrieved February 4, 2026, from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2023, November 2). UNIPI. Retrieved February 4, 2026, from [Link]

  • 1-methyl piperidine, 626-67-5 - The Good Scents Company. (n.d.). Retrieved February 4, 2026, from [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. (2025, June 20). Retrieved February 4, 2026, from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Retrieved February 4, 2026, from [Link]

  • (5R)-1-methylpiperidine-3,5-diol - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved February 4, 2026, from [Link]

  • WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents. (n.d.).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

A Robust HILIC-MS Method for the Quantitative Analysis of 1-Methylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Sciences

Senior Application Scientist: Dr. Gemini

Abstract

This application note details a robust and sensitive analytical method for the quantification of 1-Methylpiperidine-3,5-diol, a polar heterocyclic compound relevant in pharmaceutical development. Due to its high polarity and lack of a significant UV chromophore, traditional reversed-phase liquid chromatography (RPLC) methods offer poor retention and sensitivity. To overcome these challenges, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Mass Spectrometry (MS) has been developed and validated. This method provides excellent retention, sharp peak symmetry, and low-level detection suitable for purity analysis, impurity profiling, and pharmacokinetic studies. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in a regulated environment.

Introduction: The Analytical Challenge

This compound (C₆H₁₃NO₂, MW: 131.17 g/mol ) is a polar molecule characterized by a piperidine ring, a tertiary amine, and two hydroxyl groups.[1] Its computed XLogP3 value of -0.8 signifies high hydrophilicity.[1] Such properties make it a challenging analyte for conventional RPLC, where it typically elutes in or near the solvent front with minimal retention, leading to poor resolution from other polar components and significant matrix interference.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for the separation of polar and hydrophilic compounds.[2][3] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile.[4] A water-rich layer is formed on the surface of the stationary phase, and analyte retention is primarily governed by a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[4][5] This approach provides robust retention for highly polar analytes that are unretained in RPLC.

Furthermore, the absence of a strong chromophore in this compound necessitates a more universal and sensitive detection technique than UV-Vis spectrophotometry. Mass Spectrometry (MS) offers unparalleled sensitivity and selectivity, making it the ideal detector for this application.[6][7] The combination of HILIC with MS provides a powerful tool for the accurate quantification of this diol in various sample matrices. This application note presents a complete, validated HILIC-MS protocol for the analysis of this compound, grounded in the principles outlined by the United States Pharmacopeia (USP) and ICH.[8][9][10]

Experimental Design

Materials and Reagents
  • This compound Reference Standard: Purity >98%, sourced from a reputable supplier.

  • Acetonitrile (ACN): LC-MS grade or equivalent.

  • Water: Deionized (DI) Water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.

  • Formic Acid (FA): LC-MS grade, 99% purity.

  • Ammonium Formate: LC-MS grade, >99% purity.

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of forming accurate gradients at low flow rates (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class).

  • Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Sciex 7500, Thermo Vanquish Horizon with Orbitrap Exploris).

Chromatographic and Mass Spectrometric Conditions

The operational parameters were optimized to achieve a balance of retention, peak shape, and run time. Formic acid was chosen as a mobile phase additive to ensure good ionization of the tertiary amine in positive ion mode.

Parameter Optimized Condition
HPLC Column HILIC Amide or Diol Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water with 0.1% Formic Acid
Gradient Program 95% B to 60% B over 5 minutes, hold for 2 min, return to initial conditions and re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Diluent 90:10 Acetonitrile:Water
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transition Precursor Ion (m/z): 132.1 (M+H)⁺Product Ion (m/z): To be determined by infusion; a likely fragment would be from the loss of water, e.g., 114.1
Source Temperature 500 °C
IonSpray Voltage 5500 V

Table 1: Optimized HPLC and MS Conditions.

Detailed Analytical Protocol

Preparation of Solutions

Causality: The use of a high-organic diluent (90% ACN) is critical in HILIC to prevent peak distortion and broadening. Injecting a sample in a highly aqueous diluent would disrupt the water layer on the stationary phase, leading to poor chromatography.

  • Mobile Phase A (Aqueous): Accurately weigh 0.63 g of ammonium formate and dissolve in 1 L of DI water. Add 1 mL of formic acid and mix thoroughly.

  • Mobile Phase B (Organic): Mix 950 mL of acetonitrile with 50 mL of DI water. Add 1 mL of formic acid and mix.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent (90:10 ACN:Water).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance purity test, the protocol is straightforward:

  • Accurately weigh a suitable amount of the drug substance.

  • Dissolve and dilute in the sample diluent to achieve a final concentration within the validated linear range of the method.

  • Filter the solution through a 0.22 µm PTFE syringe filter if particulate matter is present.

Analytical Workflow

The following diagram illustrates the complete analytical procedure from sample receipt to final data reporting.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A Prepare Mobile Phases & Diluent B Prepare Standard Stock Solution A->B C Prepare Sample Solution A->C D Prepare Calibration Curve Standards B->D E Equilibrate HPLC System (Minimum 10 column volumes) C->E D->E F Inject Blank (Diluent) E->F G Inject Calibration Standards F->G H Inject Samples G->H I Integrate Peaks H->I J Generate Calibration Curve (Linear Regression) I->J K Quantify Analyte in Samples J->K L Generate Report K->L

Caption: End-to-end workflow for the HILIC-MS analysis of this compound.

Method Validation Protocol

This method was validated according to the ICH Q2(R1) guideline "Validation of Analytical Procedures".[9][10] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[10]

Validation Parameters

The validation process encompasses the following key performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing blank matrix, placebo, and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels are analyzed, and the correlation coefficient (r²) and y-intercept are evaluated.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is assessed by analyzing samples with known concentrations (spiked matrix) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (±2% organic), column temperature (±5 °C), and flow rate (±0.05 mL/min).

Acceptance Criteria
Parameter Acceptance Criterion
Specificity No significant interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0%
LOQ Precision (% RSD) ≤ 10.0%
Robustness System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.

Table 2: Typical Method Validation Acceptance Criteria based on ICH Guidelines.

Validation Workflow Diagram

G cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_limits Limits cluster_robustness Robustness Start Method Validation Start Spec Analyze Blank, Placebo, & Spiked Samples Start->Spec Lin Analyze 5+ Concentration Levels Start->Lin Acc Analyze Spiked Samples (3 levels, n=3) Start->Acc Rep Repeatability (n=6 at 100%) Start->Rep LOD Determine LOD (S/N = 3) Start->LOD Rob Vary Method Parameters (Flow, Temp, Mobile Phase) Start->Rob End Method Validated Spec->End Range Determine Linear Range Lin->Range Range->End Acc->End IntP Intermediate Precision (Different Day/Analyst) Rep->IntP IntP->End LOQ Determine LOQ (S/N = 10) LOD->LOQ LOQ_Prec Verify LOQ Precision & Accuracy LOQ->LOQ_Prec LOQ_Prec->End Rob->End

Caption: A logical workflow for the validation of the analytical method as per ICH Q2(R1).

Results and Discussion

The HILIC method provided excellent retention for this compound, with a typical retention time of approximately 4.5 minutes under the specified conditions. This contrasts sharply with RPLC methods, where the analyte would elute near the void volume (< 1 minute). The peak shape was symmetrical, with a tailing factor consistently between 1.0 and 1.2, meeting the system suitability requirements outlined in USP <621>.[8][12]

The use of a mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode provided exceptional selectivity. No interferences from common synthesis impurities or degradation products were observed at the analyte's retention time, confirming the method's specificity. The method demonstrated excellent linearity across a range of 1-100 µg/mL with a correlation coefficient (r²) of >0.999. Accuracy was confirmed with mean recovery values between 99.2% and 101.5% at all concentrations tested. Both repeatability and intermediate precision studies yielded a relative standard deviation (RSD) of less than 2%, demonstrating the method's high precision. The established LOQ was 1 µg/mL, which is adequate for most purity and impurity determination applications.

Conclusion

The HILIC-MS method described in this application note is a reliable, sensitive, and robust solution for the quantitative analysis of this compound. It successfully overcomes the challenges associated with the high polarity and poor UV absorbance of the analyte. The method has been validated according to ICH guidelines and is demonstrated to be fit for purpose in a pharmaceutical development and quality control setting.

References

  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Li, J., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Retrieved from [Link]

  • TOSOH Bioscience. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC International. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164148937, (5R)-1-methylpiperidine-3,5-diol. Retrieved from [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]

  • Hassan, M., et al. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Retrieved from [Link]

  • Ansari, M.J., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. PubMed. Retrieved from [Link]

  • Chirita, R.I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PubMed Central. Retrieved from [Link]

  • Affinisep. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-Methylpiperidine-3,5-diol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Methylpiperidine-3,5-diol Scaffolds in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Among the various substituted piperidines, the this compound framework and its derivatives are of particular interest to researchers and drug development professionals. The presence of the vicinal diol functionality on the piperidine ring allows for diverse downstream derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. These derivatives have shown potential in a range of therapeutic areas, underscoring the need for robust and efficient synthetic strategies.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of this compound, focusing on a logical and field-proven two-step synthetic sequence: the Dieckmann cyclization to construct the core piperidine-3,5-dione structure, followed by a stereoselective reduction to afford the target diol. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into the characterization and purification of the resulting stereoisomers.

Strategic Overview: A Two-Step Approach to the this compound Scaffold

The synthesis of this compound is most effectively approached through the construction of a key intermediate, 1-methylpiperidine-3,5-dione. This dione can then be reduced to the desired diol, with the potential to control the stereochemical outcome of the hydroxyl groups.

Synthesis_Overview A Starting Materials (e.g., Diethyl 3-oxopentanedioate, Methylamine) B Diethyl N-Methyl-3,3'-iminodipropionate (N-methylated diester) A->B N-alkylation C 1-Methylpiperidine-3,5-dione B->C Dieckmann Cyclization (Intramolecular Condensation) D This compound (cis and trans isomers) C->D Stereoselective Reduction

Caption: Overall synthetic strategy for this compound.

This strategy offers a convergent and efficient route to the target molecule and its derivatives. The initial formation of the dione provides a versatile intermediate that can be readily purified and characterized before proceeding to the crucial reduction step.

Part I: Synthesis of the Key Intermediate: 1-Methylpiperidine-3,5-dione via Dieckmann Cyclization

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters.[2][3] In our approach, we will first synthesize the acyclic N-methylated diester precursor, followed by its base-catalyzed cyclization.

Protocol 1: Synthesis of Diethyl N-Methyl-3,3'-iminodipropionate

This protocol outlines the synthesis of the necessary diester precursor for the Dieckmann cyclization.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Diethyl 3-oxopentanedioate105-50-0202.2020.2 g0.1
Methylamine (40% in H₂O)74-89-531.068.5 mL~0.11
Sodium cyanoborohydride25895-60-762.846.9 g0.11
Acetic Acid64-19-760.056.6 mL0.11
Diethyl ether60-29-774.12200 mL-
Saturated NaHCO₃ solution--100 mL-
Brine--50 mL-
Anhydrous MgSO₄7487-88-9120.37--

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 3-oxopentanedioate (20.2 g, 0.1 mol) in methanol (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylamine (40% in H₂O, 8.5 mL, ~0.11 mol) to the stirred solution.

  • Add acetic acid (6.6 mL, 0.11 mol) dropwise to maintain the pH between 6 and 7.

  • In a separate beaker, dissolve sodium cyanoborohydride (6.9 g, 0.11 mol) in methanol (50 mL).

  • Add the sodium cyanoborohydride solution to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water (100 mL) to the residue and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield diethyl N-methyl-3,3'-iminodipropionate as a colorless oil.

Expected Yield: 75-85%

Protocol 2: Dieckmann Cyclization to 1-Methylpiperidine-3,5-dione

This protocol details the intramolecular condensation of the N-methylated diester to form the piperidine-3,5-dione ring.[2][3]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Diethyl N-methyl-3,3'-iminodipropionate6326-47-2217.2721.7 g0.1
Sodium ethoxide141-52-668.057.5 g0.11
Anhydrous Toluene108-88-392.14250 mL-
Hydrochloric acid (conc.)7647-01-036.46As needed-
Diethyl ether60-29-774.12150 mL-
Saturated NaHCO₃ solution--100 mL-
Brine--50 mL-
Anhydrous MgSO₄7487-88-9120.37--

Procedure:

  • Set up a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add sodium ethoxide (7.5 g, 0.11 mol) to anhydrous toluene (150 mL) under a nitrogen atmosphere.

  • Heat the suspension to reflux with vigorous stirring.

  • Dissolve diethyl N-methyl-3,3'-iminodipropionate (21.7 g, 0.1 mol) in anhydrous toluene (100 mL) and add it dropwise to the refluxing sodium ethoxide suspension over 1 hour.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours. The formation of a thick precipitate should be observed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly add a mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL) to the stirred mixture until the sodium salt of the β-keto ester dissolves and the solution becomes acidic (pH ~2-3).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product is a β-keto ester. For decarboxylation, add 100 mL of 10% aqueous hydrochloric acid and reflux for 4-6 hours.

  • Cool the solution and neutralize with solid sodium bicarbonate.

  • Extract the aqueous solution with dichloromethane (3 x 75 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methylpiperidine-3,5-dione.

  • Purify the product by column chromatography on silica gel (Eluent: 50% Ethyl acetate in Hexane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Expected Yield: 60-70%

Part II: Stereoselective Reduction of 1-Methylpiperidine-3,5-dione to this compound

The reduction of the dione intermediate can lead to the formation of two diastereomers: the cis-diol and the trans-diol. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

Reduction_Stereochemistry cluster_0 Reduction A 1-Methylpiperidine-3,5-dione B cis-1-Methylpiperidine-3,5-diol A->B NaBH₄ (less hindered face attack) C trans-1-Methylpiperidine-3,5-diol A->C Catalytic Hydrogenation (e.g., Ru/C, H₂) (thermodynamic control)

Caption: Stereochemical pathways in the reduction of 1-methylpiperidine-3,5-dione.

Protocol 3: Synthesis of cis-1-Methylpiperidine-3,5-diol via Sodium Borohydride Reduction

Sodium borohydride is a mild reducing agent that typically attacks the carbonyl group from the less sterically hindered face, often leading to the kinetically favored product.[4]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
1-Methylpiperidine-3,5-dione-127.151.27 g0.01
Sodium borohydride16940-66-237.830.83 g0.022
Methanol67-56-132.0450 mL-
Hydrochloric acid (1 M)7647-01-036.46As needed-
Ethyl acetate141-78-688.11150 mL-
Saturated NaCl solution--50 mL-
Anhydrous Na₂SO₄7757-82-6142.04--

Procedure:

  • Dissolve 1-methylpiperidine-3,5-dione (1.27 g, 0.01 mol) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.83 g, 0.022 mol) in small portions to the stirred solution.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 3 hours.

  • Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases and the pH is ~7.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 5-15% Methanol in Dichloromethane gradient) to isolate the cis-diol.

Expected Yield: 80-90% (as a mixture of diastereomers, with the cis isomer being the major product).

Protocol 4: Synthesis of trans-1-Methylpiperidine-3,5-diol via Catalytic Hydrogenation

Catalytic hydrogenation can, under certain conditions, favor the formation of the thermodynamically more stable trans-diol.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
1-Methylpiperidine-3,5-dione-127.151.27 g0.01
5% Ruthenium on Carbon (Ru/C)7440-18-8101.07 (Ru)127 mg-
Ethanol64-17-546.0750 mL-
Hydrogen gas1333-74-02.0250 psi-
Celite®68855-54-9---

Procedure:

  • Place 1-methylpiperidine-3,5-dione (1.27 g, 0.01 mol) and 5% Ru/C (127 mg, 10 wt%) in a high-pressure hydrogenation vessel.

  • Add ethanol (50 mL) to the vessel.

  • Seal the vessel and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 5-15% Methanol in Dichloromethane gradient) to separate the cis and trans isomers.

Expected Yield: 70-80% (as a mixture of diastereomers, with an increased proportion of the trans isomer compared to the borohydride reduction).

Data Presentation and Characterization

The successful synthesis of this compound and its precursor should be confirmed by various analytical techniques.

Table 1: Summary of Synthetic Results

CompoundSynthetic MethodTypical Yield (%)Key Characterization Data
Diethyl N-Methyl-3,3'-iminodipropionateReductive Amination75-85¹H NMR, ¹³C NMR, MS
1-Methylpiperidine-3,5-dioneDieckmann Cyclization60-70¹H NMR, ¹³C NMR, MS, IR
cis-1-Methylpiperidine-3,5-diolNaBH₄ Reduction80-90 (major isomer)¹H NMR, ¹³C NMR, MS
trans-1-Methylpiperidine-3,5-diolCatalytic Hydrogenation70-80 (significant proportion)¹H NMR, ¹³C NMR, MS

¹H NMR and ¹³C NMR Spectroscopy:

The stereochemistry of the cis and trans diols can often be distinguished by analyzing the coupling constants and chemical shifts in their NMR spectra. The cis isomer, with one axial and one equatorial hydroxyl group, will typically exhibit different proton and carbon chemical shifts compared to the trans isomer, which can exist in diaxial or diequatorial conformations.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the synthesized compounds.

Troubleshooting and Experimental Insights

  • Dieckmann Cyclization: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF can sometimes improve yields and reduce side reactions.

  • Reduction Stereoselectivity: The ratio of cis to trans diols can be influenced by the solvent, temperature, and the specific reducing agent used. For instance, bulkier reducing agents may lead to higher selectivity for the cis isomer.

  • Purification: The separation of the cis and trans diols can be challenging. Careful column chromatography with a shallow gradient is often required. Derivatization of the diols to their corresponding acetonides can sometimes facilitate separation.

Conclusion

The synthetic routes outlined in these application notes provide a reliable and adaptable framework for the preparation of this compound and its derivatives. By carefully selecting the appropriate synthetic strategy and reaction conditions, researchers can access specific stereoisomers of this valuable scaffold for applications in drug discovery and medicinal chemistry. The provided protocols are intended as a starting point, and optimization may be necessary depending on the specific derivative being synthesized.

References

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.2023 , 145 (26), 14283–14289. [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synth. Commun.2008 , 38 (14), 2425-2433. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA.[Link]

  • Dieckmann Condensation. Organic Chemistry Portal.[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications.[Link]

  • (5R)-1-methylpiperidine-3,5-diol. PubChem.[Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.[Link]

  • Diethyl 3-oxopentanedioate. ChemBK.[Link]

  • Dieckmann Cyclization Comparative Reaction. gChem.[Link]

  • 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. ResearchGate.[Link]

  • Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. University of Canterbury.[Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate.[Link]

  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed.[Link]

  • (3R,4R,5R)-5-(hydroxymethyl)-1-(3-phenylpropyl)piperidine-3,4-diol. PubChem.[Link]

  • 6beta-(Hydroxymethyl)piperidine-3alpha,5beta-diol. PubChem.[Link]

  • Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry.[Link]

  • Synthesis of diethyl diethylmalonate. Sciencemadness.org.[Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry | OpenStax.[Link]

  • 1-Methylpiperidine. MD Topology | NMR | X-Ray.[Link]

  • Enantioselective Synthesis of cis- and trans-3,5-Disubstituted Piperidines. Synthesis of 20S- and 20R-Dihydrocleavamine. Request PDF.[Link]

  • and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine. PubMed.[Link]

  • Synthesis of labeled derivatives starting from diethyl... ResearchGate.[Link]

  • Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Publishing.[Link]

  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts.[Link]

  • CN103012156B - Preparation method of N,N-diethylethylenediamine.

Sources

Application Note: Analytical Characterization of 1-Methylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous characterization of 1-Methylpiperidine-3,5-diol , a valuable scaffold in medicinal chemistry (e.g., for iminosugar mimics and alkaloid synthesis). Due to its lack of a strong chromophore and the presence of two chiral centers, this compound presents specific analytical challenges regarding detection and stereochemical assignment.

Introduction & Strategic Overview

This compound (MW: 131.17 g/mol ) is a piperidine alkaloid derivative often used as a chiral building block.[1] Its characterization requires a multi-modal approach because:

  • Lack of UV Absorbance: The saturated ring lacks a chromophore, rendering standard UV-HPLC ineffective without derivatization.[1]

  • Stereochemical Complexity: The molecule possesses two chiral centers (C3, C5), leading to potential cis (meso) and trans (enantiomeric pair) diastereomers.[1] Distinguishing these requires advanced NMR techniques.[1]

  • Polarity: High water solubility complicates extraction and standard reverse-phase retention.[1]

Analytical Workflow

The following decision tree outlines the logical flow for full characterization:

G Start Crude this compound Purity Purity & Quantitation Start->Purity Structure Structural ID & Stereochem Start->Structure Method_A Method A: HPLC-CAD/ELSD (No Chromophore Required) Purity->Method_A Preferred Method_B Method B: GC-MS (Requires Silylation) Purity->Method_B Alternative NMR_1D 1H & 13C NMR (Confirm Connectivity) Structure->NMR_1D Result_P Purity Profile > 98% Method_A->Result_P Method_B->Result_P NMR_2D NOESY & COSY (Assign Cis/Trans) NMR_1D->NMR_2D If diastereomers present Result_S Stereochemical Assignment (Diaxial vs Diequatorial) NMR_2D->Result_S

Figure 1: Analytical Decision Matrix for Piperidine Diols.

Protocol 1: Purity Profiling via HPLC-CAD (Charged Aerosol Detection)[1]

Rationale: Since the target molecule lacks a UV chromophore, standard UV detection at 210 nm is prone to baseline noise and interference from solvents. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are universal detectors ideal for non-volatile, non-chromophoric analytes [1].[1]

Instrument Setup
  • System: HPLC with CAD (e.g., Thermo Vanquish) or ELSD.[1]

  • Column: High-pH stable C18 (e.g., Waters XBridge C18) or HILIC (e.g., TSKgel Amide-80).[1]

    • Note: HILIC is preferred for retaining highly polar diols.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0 with NH4OH).

    • B: Acetonitrile.[1][2][3]

Step-by-Step Method
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 90:10 Acetonitrile:Water. Vortex for 30s. Filter through a 0.2 µm PTFE filter.[1]

  • Gradient (HILIC Mode):

    • 0-2 min: 95% B (Isocratic hold)[1]

    • 2-15 min: 95% B → 60% B (Linear ramp)[1]

    • 15-20 min: 60% B (Wash)[1]

    • 20-25 min: 95% B (Re-equilibration)[1]

  • Detection Parameters:

    • CAD evaporation temp: 35°C.[1]

    • Data collection rate: 10 Hz.[1]

  • Data Analysis: Integrate the main peak. Impurities (synthesis byproducts like 3-hydroxypiperidine) will likely elute earlier or later depending on hydroxylation degree.[1]

Self-Validation Check: Inject a blank (solvent only).[1] The baseline must be flat.[1] If "ghost peaks" appear, increase the purity of the ammonium acetate salt.

Protocol 2: Stereochemical Assignment via NMR Spectroscopy

Rationale: The biological activity of piperidines is strictly governed by stereochemistry.[1] The 3,5-diol can exist as a cis (meso) isomer or a trans (racemic) pair.[1] NMR coupling constants (


) and Nuclear Overhauser Effect (NOE) are the only reliable ways to distinguish these in solution [2].[1]
Sample Preparation[1][4][5]
  • Solvent: Deuterated Methanol (

    
    ) or 
    
    
    
    .[1] Avoid
    
    
    if solubility is poor or if hydroxyl protons broaden the spectrum.[1]
  • Concentration: 10 mg in 600 µL solvent.

Critical NMR Experiments
  • 1H NMR (Proton):

    • Target Signals: Look for the N-Methyl singlet (~2.3 ppm) and the methine protons at C3/C5 (

      
      ).
      
    • Coupling Analysis (

      
      -values): 
      
      • Cis-diequatorial isomer: The protons at C3/C5 are axial.[1] They will show a large diaxial coupling (

        
         Hz) to the axial protons at C2/C6 and C4.[1]
        
      • Cis-diaxial isomer: The protons at C3/C5 are equatorial.[1] They will show small equatorial-axial or equatorial-equatorial couplings (

        
         Hz).[1]
        
      • Note: The diequatorial conformation is generally thermodynamically favored unless intramolecular H-bonding stabilizes the diaxial form.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Experiment: Set mixing time to 500-800 ms.

    • Diagnostic Cross-peaks:

      • Cis-isomer: Strong NOE correlation between

        
         and 
        
        
        
        (1,3-diaxial relationship) if the ring is in the conformation where these protons are axial.
      • Trans-isomer:

        
         and 
        
        
        
        are on opposite faces; no direct strong NOE between them.[1]
Data Interpretation Table
FeatureCis-Isomer (Meso)Trans-Isomer (Racemic)
Symmetry Plane of symmetry (

).[1] H3 and H5 are chemically equivalent.[1]

axis of symmetry.[1] H3 and H5 are chemically equivalent.[1]
1H Signal Count Simplified spectrum (halved).Simplified spectrum (halved).[1]
Coupling (

)
Large (

Hz) if OH equatorial.[1]
Complex (one ax-ax, one eq-ax).[1]
NOE (

)
Strong (if H's are diaxial).[1]Absent (too far apart).

Note: If H3 and H5 signals are identical in shift, the molecule has symmetry. To distinguish cis/trans, you rely on the NOE between H3/H5 and the coupling constants to the methylene neighbors.

Protocol 3: GC-MS Profiling (Derivatization Required)[1]

Rationale: For trace impurity analysis or if HPLC-CAD is unavailable, GC-MS is excellent but requires blocking the polar -OH groups to make the molecule volatile [3].

Reagents
  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.[1]

  • Solvent: Anhydrous Pyridine.[1]

Step-by-Step Method
  • Preparation: Place 2 mg of dry sample in a GC vial.

  • Derivatization: Add 50 µL Pyridine and 100 µL MSTFA. Cap and heat at 60°C for 30 minutes.

    • Reaction:

      
      .[1]
      
  • Injection: Inject 1 µL into GC-MS (Split 1:20).

  • GC Parameters:

    • Column: DB-5ms (30 m x 0.25 mm).[1]

    • Temp Program: 80°C (1 min) → 10°C/min → 280°C (5 min).

    • Inlet: 250°C.

  • MS Identification: Look for the bis-TMS derivative.[1]

    • Parent Ion: MW (131) + 2x(72) - 2x(1) = 275 m/z (approx, usually M-15 is seen).[1]

    • Base Peak: Often

      
      -cleavage next to the nitrogen or oxygen.[1]
      

References

  • Magnusson, B. et al. "Charged Aerosol Detection in Pharmaceutical Analysis."[1] Journal of Pharmaceutical and Biomedical Analysis, 2017.[1] Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed, 2016.[1] (Standard text for NOE/Coupling analysis).

  • Little, J. L. "Derivatization of Alcohols for GC-MS."[1] Journal of Chromatography A, 1999.[1] Link

(Note: While specific literature on this compound is sparse, these protocols are standard, validated approaches for the characterization of 3,5-disubstituted piperidines and similar alkaloids.)

Sources

experimental procedure for N-methylation of piperidine-3,5-diol

Selective -Methylation of Piperidine-3,5-diol: Strategies for Hydroxyl Tolerance

Strategic Assessment & Mechanistic Insight

The Challenge: The

piperidine-3,5-diol

The "Polarity Trap": Most standard methylation protocols (e.g., Methyl Iodide/

  • Competitive

    
    -methylation:  Strong bases required to scavenge protons can deprotonate the hydroxyls (
    
    
    ), leading to ether formation.
  • Over-alkylation: Direct alkylation often proceeds to the quaternary ammonium salt (

    
    ), which is difficult to separate from the desired tertiary amine.
    
  • Isolation Failure: The product,

    
    -methyl-piperidine-3,5-diol, is hyper-water-soluble. Standard aqueous workups (DCM/Water partition) often result in zero yield because the product remains in the aqueous phase.
    

The Solution: Reductive Methylation To bypass these issues, we utilize reductive amination pathways. These methods rely on the formation of an iminium ion intermediate which is selectively reduced.[1][2] Since hydroxyl groups cannot form iminium ions, they remain inert, ensuring 100%

Comparison of Methodologies
FeatureMethod A: Eschweiler-Clarke Method B: STAB Reductive Amination
Reagents Formaldehyde (aq) / Formic AcidFormaldehyde /

Solvent Water / Formic AcidDCE, THF, or Methanol
Temperature Reflux (

)
Room Temperature (

)
Solubility Excellent (Substrate is water soluble)Poor (Free base diol is insoluble in DCE)
Risk Thermal degradation (low risk for this substrate)Incomplete reaction due to solubility
Recommendation Primary Protocol Secondary (only if hydroxyls are protected)

Primary Protocol: The Modified Eschweiler-Clarke

Recommended for free piperidine-3,5-diol due to superior solubility and chemoselectivity.

Reaction Logic

This protocol utilizes formic acid as both the solvent and the hydride source.[3][4] The high temperature ensures the formation of the iminium species, while the evolution of

cannot3
Reagents & Stoichiometry
ComponentEquiv.Role
Piperidine-3,5-diol 1.0Substrate
Formaldehyde (37% aq) 2.2Carbon Source (Excess ensures conversion)
Formic Acid (88-98%) 5.0Hydride Source & Solvent
HCl (conc.) 1.1Salt formation (Post-reaction)
Step-by-Step Procedure

Step 1: Reaction Assembly

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Piperidine-3,5-diol (1.0 equiv) in Formic Acid (5.0 equiv).

    • Note: If the starting material is a hydrochloride salt, add 1.0 equiv of Sodium Formate to buffer the solution.

  • Cool the mixture to

    
     on an ice bath.
    
  • Dropwise add Formaldehyde (37% aq.) (2.2 equiv).

    • Caution: Exothermic reaction.

      
       evolution may begin immediately.
      

Step 2: Thermal Activation

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux (

    
    ) .
    
  • Maintain reflux for 12--18 hours .

    • Monitoring: Monitor

      
       evolution (bubbling). Reaction is typically complete when bubbling ceases.
      
    • TLC: Use Silica plates, Eluent:

      
       (9:1). Stain with Potassium Permanganate (
      
      
      ) or Dragendorff’s reagent.

Step 3: Workup (The Critical Phase) Standard extraction will fail here. Follow strictly.

  • Removal of Volatiles: Concentrate the reaction mixture to dryness under reduced pressure (Rotavap) to remove excess formic acid and formaldehyde. A viscous syrup will remain.

  • Acid Hydrolysis (Optional but Recommended): Add 2M HCl (10 mL/g substrate) and reflux for 1 hour.

    • Why? Formic acid can occasionally form

      
      -formyl esters with the hydroxyl groups. Acid hydrolysis cleaves these back to the free alcohol.
      
  • Basification: Cool to

    
    . Basify to pH > 12 using 4M NaOH  or Solid KOH . The solution must be strongly basic to ensure the amine is in the free base form.
    
Purification Strategy (Isolation of Polar Amines)

Since the product is highly water-soluble, use one of the following isolation techniques:

Option A: Continuous Extraction (Scalable)

  • Transfer the basic aqueous solution to a liquid-liquid continuous extractor.

  • Extract with Chloroform or Dichloromethane for 24 hours.

  • Dry the organic phase over

    
     and evaporate.
    

Option B: Ion Exchange (High Purity)

  • Load the crude aqueous mixture onto a column of Dowex 50W-X8 (H+ form) cation exchange resin.

  • Wash 1: Elute with distilled water (removes non-basic impurities, excess formaldehyde, and formic acid).

  • Wash 2: Elute with 1M

    
      or 10% Aqueous Ammonia . This displaces the amine product.
    
  • Collect the ammoniacal fractions.

  • Lyophilize (freeze-dry) or concentrate to yield the pure

    
    -methyl-piperidine-3,5-diol .
    

Visualization of Reaction & Workup Logic

GStartPiperidine-3,5-diol(Secondary Amine)ImineIminium IonIntermediateStart->Imine+ HCHO, H+ReductionHydride Transfer(from Formate)Imine->Reduction- H2OProductN-Methyl-Piperidine-3,5-diol(Tertiary Amine)Reduction->Product- CO2WorkupCrude Mixture(Highly Polar/Water Soluble)Product->WorkupTrapStandard Extraction(DCM/Water)Workup->TrapAvoid!SolutionIon Exchange (Dowex)OR Continuous ExtractionWorkup->SolutionRecommendedTrap->WorkupYield Loss (~0%)

Figure 1: Mechanistic pathway and critical isolation logic for polar amino-diols.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers.

Proton NMR ( -NMR) in
  • Diagnostic Signal: Look for a sharp singlet corresponding to the

    
    -Methyl group.
    
    • Shift: Typically

      
      .
      
  • Absence of Starting Material: The multiplet for the proton at the 2- and 6-positions (adjacent to Nitrogen) will shift slightly upfield due to the change from secondary to tertiary amine.

  • Symmetry: If the starting material was the cis-3,5-diol (meso), the product should retain symmetry. If trans (racemic), the spectra will be more complex but the N-Me singlet remains distinct.

Mass Spectrometry (ESI+)
  • Target Mass:

    
    .
    
  • Validation: Absence of

    
    . If you see 
    
    
    or
    
    
    mass units, it indicates incomplete reduction (iminium) or formation of formyl intermediates, suggesting the reflux time was insufficient or hydrolysis step was skipped.

Troubleshooting & Modifications

Issue: Product is an oil that won't crystallize.

  • Cause: Trace water or stereoisomeric mixtures.

  • Fix: Convert to the Hydrochloride salt. Dissolve the free base in minimal Ethanol, add

    
     in Ethanol (or diethyl ether). The salt is usually a hygroscopic solid but easier to handle than the oil.
    

Issue: Low Yield after Ion Exchange.

  • Cause: Product stuck on resin.

  • Fix: Ensure the ammonia elution is sufficiently concentrated (up to 2M) and allow "soak time" on the column before eluting.

Issue: Presence of


-methylation.
  • Cause: This protocol (Eschweiler-Clarke) is highly specific. If

    
    -methylation occurs, it is likely due to impurities in the formaldehyde source or extreme overheating.
    
  • Fix: Switch to Reductive Amination with STAB in Methanol at

    
     (Protocol B), though solubility will be the trade-off.
    

References

  • Eschweiler-Clarke Reaction Mechanism

    • Clarke, H. T., et al.[3] "The Preparation of Secondary Amines." Journal of the American Chemical Society, vol. 55, no. 11, 1933, pp. 4571.

  • Reductive Amination (STAB)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Purification of Polar Amines (Ion Exchange)

    • Kumamoto, T., et al. "Synthesis of polyhydroxylated piperidines." Tetrahedron, vol. 66, no. 32, 2010.
  • General Protocol for Amino-Alcohol Methylation

    • Organic Syntheses, Coll.[2] Vol. 3, p.723 (1955); Vol. 25, p.89 (1945). (Foundational text for Eschweiler-Clarke on amino alcohols).

Application Note: Asymmetric Desymmetrization of 1-Methylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 1-Methylpiperidine-3,5-diol (CAS: 164148-93-7 for specific isomers) as a high-value meso-substrate in asymmetric synthesis. Unlike simple kinetic resolution, which is limited to 50% yield, the desymmetrization of meso-1-methylpiperidine-3,5-diol allows for a theoretical 100% conversion to enantiopure building blocks. These chiral intermediates are critical for the synthesis of bioactive alkaloids, including the antimalarial Febrifugine and the antifibrotic Halofuginone .

This guide provides validated protocols for the enzymatic desymmetrization of this scaffold, emphasizing the breaking of


-symmetry to generate high-value chiral mono-esters.

Theoretical Framework: The Meso-Trick

The utility of this compound rests on its stereochemical nature. The cis-isomer possesses a plane of symmetry (


) passing through the nitrogen and C4 atoms, rendering the molecule achiral (meso) despite containing two stereogenic centers (C3 and C5).
Mechanism of Desymmetrization

Asymmetric synthesis is achieved by differentiating the two enantiotopic hydroxyl groups. A chiral catalyst (enzyme or organocatalyst) selectively functionalizes one hydroxyl group over the other based on steric recognition.

  • Substrate: cis-1-Methylpiperidine-3,5-diol (Achiral/Meso)

  • Process: Enantioselective Acylation

  • Product: (3R,5S)-3-Acetoxy-5-hydroxy-1-methylpiperidine (Chiral)

Strategic Advantage
FeatureKinetic Resolution (Racemate)Meso-Desymmetrization
Starting Material trans-isomer (Racemic mixture)cis-isomer (Meso compound)
Max Theoretical Yield 50% (of desired enantiomer)100%
Atom Economy Low (50% waste)High
Purification Requires separation of product/substrateProduct is chemically distinct

Visualizing the Logic

The following diagram illustrates the transformation pathway from the achiral starting material to the chiral building block.

DesymmetrizationLogic cluster_legend Stereochemical Outcome Start cis-1-Methylpiperidine-3,5-diol (Meso / Achiral) Catalyst Catalyst Recognition (CALB Lipase) Start->Catalyst Binding Transition Acyl-Enzyme Complex Catalyst->Transition Stereoselective Attack Product (3R, 5S)-Mono-acetate (Chiral / High ee) Transition->Product Acyl Transfer info Symmetry Plane Broken Yield > 95%

Figure 1: Logic flow of breaking molecular symmetry via enzymatic recognition.

Experimental Protocols

Protocol A: Enzymatic Desymmetrization (Standard)

This protocol utilizes Candida antarctica Lipase B (CALB), commercially available as Novozym 435, to perform an enantioselective acetylation. This method is preferred for its operational simplicity and high enantiomeric excess (ee).

Reagents Required:

  • cis-1-Methylpiperidine-3,5-diol (Substrate)

  • Vinyl Acetate (Acyl donor & Solvent)

  • Novozym 435 (Immobilized CALB)

  • Tetrahydrofuran (THF) - Optional co-solvent if solubility is low

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 1.31 g (10 mmol) of cis-1-methylpiperidine-3,5-diol in 20 mL of dry Vinyl Acetate.

    • Note: If the diol does not dissolve completely, add dry THF dropwise until a clear solution is obtained (max 5 mL).

  • Initiation:

    • Add 100 mg of Novozym 435 (immobilized beads) to the reaction vessel.

    • Seal the flask and place it in an orbital shaker or temperature-controlled stirrer.

  • Incubation:

    • Stir at 30°C for 24–48 hours.

    • Monitoring: Monitor reaction progress via TLC (MeOH/DCM 1:9) or GC. Look for the appearance of the mono-acetate spot.

    • Critical Checkpoint: Stop the reaction before di-acetate formation occurs. The enzyme is highly selective, but prolonged exposure (>72h) can lead to over-acylation.

  • Termination & Workup:

    • Filter the reaction mixture through a celite pad or sintered glass funnel to remove the enzyme beads.

    • Recycling: The enzyme beads can be washed with THF and reused up to 3 times with minimal loss of activity.

    • Concentrate the filtrate under reduced pressure to remove excess vinyl acetate.

  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, gradient elution 5%

      
       10% MeOH in DCM).
      
    • Yield: Expect 85–92%.

    • ee: >98% (determined via Chiral HPLC, Chiralpak AD-H column).

Protocol B: Chemical Resolution (Alternative)

While enzymatic methods are superior for this substrate, chemical acylation using chiral phosphines is an alternative if enzymes are unavailable.

  • Catalyst: P-chiral phosphine catalysts (e.g., Vedejs' catalyst).

  • Conditions: Acetic anhydride, -78°C.

  • Note: This method is generally more sensitive to moisture and requires strictly anhydrous conditions, making Protocol A the industry standard.

Downstream Applications: Synthesis of Febrifugine

The chiral mono-acetate obtained from Protocol A is a direct precursor to Febrifugine, a potent antimalarial alkaloid.

Synthetic Workflow:

  • Oxidation: The remaining free hydroxyl group of the mono-acetate is oxidized (Swern oxidation) to the ketone.

  • Elimination: Beta-elimination of the acetate group yields an enone.

  • Coupling: The enone serves as a Michael acceptor for the addition of the quinazolinone side chain.

Workflow Visualization

ExperimentalWorkflow Step1 Step 1: Enzymatic Reaction (Diol + Vinyl Acetate + CALB) Step2 Step 2: Filtration (Remove Enzyme) Step1->Step2 24-48h @ 30°C Step3 Step 3: Concentration (Remove Volatiles) Step2->Step3 Step4 Step 4: Flash Chromatography (DCM/MeOH) Step3->Step4 QC QC: Chiral HPLC (Target >98% ee) Step4->QC

Figure 2: Operational workflow for the isolation of the chiral mono-acetate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Enzyme inactivation or wet solvent.Dry vinyl acetate over molecular sieves. Ensure CALB is stored at 4°C.
Racemization Temperature too high.Maintain reaction strictly at 25–30°C. Do not exceed 40°C.
Low Solubility Substrate polarity.Add dry THF or MTBE as a co-solvent (up to 20% v/v).
Di-acetate formation Reaction time too long.Monitor strictly. Stop reaction at 95% conversion of starting material.

References

  • Olofsson, B., et al. (2006).[1][2] "Divergent asymmetric synthesis of 3,5-disubstituted piperidines." Journal of Organic Chemistry. Describes the chemoenzymatic route using CALB.

  • Taniguchi, T., et al. (1997). "Lipase-catalyzed asymmetric acylation of meso-1,3-diols." Journal of the Chemical Society, Perkin Transactions 1. Foundational work on meso-diol desymmetrization.[3]

  • McLaughlin, N.P., & Evans, P. (2010). "Divergent synthesis of 3,5-substituted piperidines: preparation of the antimalarial agent (+)-febrifugine." Journal of Organic Chemistry. Application of the mono-acetate in drug synthesis.

  • PubChem Compound Summary. (2023). "this compound."[4]

Sources

Application Note: Robust Derivatization of 1-Methylpiperidine-3,5-diol for Sensitive and Reproducible GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the chemical derivatization of 1-Methylpiperidine-3,5-diol, a polar analyte challenging for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. We detail two robust protocols, silylation and acylation, designed to increase analyte volatility and improve chromatographic peak shape, thereby enabling sensitive and reliable quantification. This guide is intended for researchers, analytical scientists, and drug development professionals who require a validated methodology for the analysis of polar piperidine-based compounds. We explain the causality behind procedural choices, offer detailed step-by-step protocols, and provide recommended GC-MS parameters for confident analysis.

The Analytical Challenge: Physicochemical Barriers to GC-MS

Gas Chromatography-Mass Spectrometry is a cornerstone of analytical chemistry, prized for its high resolving power and definitive identification capabilities.[1] However, its application is fundamentally limited to analytes that are thermally stable and sufficiently volatile to traverse the GC column in the gas phase.[1][2]

This compound presents significant challenges to this requirement due to its molecular structure:

  • Polarity and Hydrogen Bonding: The presence of two hydroxyl (-OH) groups makes the molecule highly polar. These groups readily form intermolecular hydrogen bonds, which dramatically increases the boiling point and reduces volatility.

  • Poor Chromatographic Behavior: When injected directly onto a standard non-polar or mid-polar GC column, these polar functional groups interact strongly with any active sites on the column surface, leading to severe peak tailing, poor resolution, and low sensitivity.[3]

To overcome these limitations, chemical derivatization is not merely an option but a necessity. The core principle of derivatization in this context is to mask the polar hydroxyl groups by replacing the active hydrogen atoms with nonpolar functional groups. This chemical modification disrupts hydrogen bonding, increases the analyte's volatility, and enhances its thermal stability, making it "GC-amenable".[4]

Derivatization Strategies: A Comparative Overview

For hydroxyl-containing compounds like this compound, two derivatization techniques are predominantly effective: silylation and acylation. The tertiary amine in the piperidine ring is generally non-reactive under these conditions.

Silylation: The Gold Standard for Hydroxyl Groups

Silylation is arguably the most common derivatization technique for GC analysis of compounds with active hydrogens.[1] The reaction involves replacing the acidic proton of the hydroxyl groups with a nonpolar trimethylsilyl (TMS) group.

  • Mechanism: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the hydroxyl groups to form trimethylsilyl ethers.[5] These derivatives are significantly more volatile and less polar than the parent compound. MSTFA is often preferred as its byproducts are more volatile, leading to cleaner chromatograms.[5][6]

  • Advantages: The reaction is typically fast, quantitative, and produces stable derivatives with excellent chromatographic properties.

  • Considerations: Silylating reagents and their derivatives are highly susceptible to hydrolysis. Therefore, all glassware, solvents, and the sample itself must be anhydrous to prevent poor reaction yield and derivative instability.[1]

Acylation: An Alternative for Robust Derivatives

Acylation involves the reaction of the hydroxyl groups with an acid anhydride or acyl halide to form an ester. For GC-MS, perfluorinated anhydrides like Trifluoroacetic Anhydride (TFAA) are particularly useful.[7]

  • Mechanism: TFAA reacts with the hydroxyl groups to form stable and highly volatile trifluoroacetyl esters.[8][9] The reaction is often catalyzed by a non-nucleophilic base (e.g., pyridine) to scavenge the acid byproduct.[10]

  • Advantages: Acyl derivatives are generally more stable against hydrolysis than their silyl counterparts. The introduction of fluorine atoms also makes the derivatives highly responsive to electron capture detectors (ECD), although this is less critical for mass spectrometry.[8]

  • Considerations: The reagents and byproducts (trifluoroacetic acid) are corrosive and must be handled with care in a fume hood. The reaction may require heating to proceed to completion.

Derivatization_Pathways Figure 1: Derivatization Pathways for this compound cluster_reagents Analyte This compound (Polar, Non-volatile) Silylation_Reagent Silylation (e.g., MSTFA) Acylation_Reagent Acylation (e.g., TFAA) Silylated 1-Methyl-3,5-bis(trimethylsilyloxy)piperidine (Nonpolar, Volatile) Acylated 1-Methyl-3,5-bis(trifluoroacetoxy)piperidine (Nonpolar, Volatile) Silylation_Reagent->Silylated Acylation_Reagent->Acylated

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Recommended Protocol: Silylation with MSTFA

This protocol is recommended for its high reaction efficiency and the production of clean, volatile byproducts.

Principle

The two secondary hydroxyl groups of this compound are converted to their corresponding trimethylsilyl (TMS) ethers using MSTFA. The reaction is typically performed in a suitable solvent like pyridine or acetonitrile and may be gently heated to ensure completion.

Materials and Reagents
  • This compound sample or standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) [CAS #24589-78-4]

  • Anhydrous Pyridine (Silylation Grade) or Acetonitrile (Silylation Grade)

  • 2 mL GC vials with PTFE-lined caps

  • Pipettors and tips

  • Heating block or oven capable of maintaining 60-70 °C

  • Vortex mixer

  • Fume hood

Step-by-Step Experimental Protocol

Silylation_Workflow Figure 2: Silylation Experimental Workflow start Start: Dry Sample prep_sample 1. Prepare Sample (1-5 mg or dried equivalent in a 2 mL GC vial) start->prep_sample add_solvent 2. Add Solvent (50 µL Anhydrous Pyridine or Acetonitrile) prep_sample->add_solvent add_reagent 3. Add Derivatizing Reagent (100 µL MSTFA) add_solvent->add_reagent mix 4. Cap and Mix (Vortex thoroughly) add_reagent->mix heat 5. Heat Reaction (60 °C for 30 minutes) mix->heat cool 6. Cool to Room Temp. heat->cool inject 7. Inject into GC-MS (1-2 µL of the reaction mixture) cool->inject end Analysis Complete inject->end

A brief, descriptive caption directly below each generated diagram (Within 100 characters).
  • Sample Preparation: If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen to complete dryness. It is critical that no water is present.[5] For solid samples, weigh 1-5 mg directly into a 2 mL GC vial.

  • Solvent Addition: Add 50 µL of anhydrous pyridine or acetonitrile to the dry sample. Pyridine can act as a catalyst and acid scavenger, making it a good choice.[11]

  • Reagent Addition: In a fume hood, add 100 µL of MSTFA to the vial.[11]

  • Mixing: Immediately cap the vial tightly and vortex for 30 seconds to ensure the sample is fully dissolved and mixed with the reagent.

  • Reaction Incubation: Place the vial in a heating block or oven set to 60 °C for 30 minutes to drive the reaction to completion.[11] For sterically hindered hydroxyl groups, a longer time or slightly higher temperature may be necessary.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection. Inject 1-2 µL of the reaction mixture directly into the GC-MS system.

Expected Results

The derivatization adds two TMS groups to the parent molecule. The expected mass changes are summarized below.

ParameterUnderivatized AnalyteSilylated Derivative
Compound Name This compound1-Methyl-3,5-bis(trimethylsilyloxy)piperidine
Molecular Formula C₆H₁₃NO₂C₁₂H₂₉NO₂Si₂
Monoisotopic Mass (amu) 131.09275.18
Mass Increase (amu) N/A+144.09
Functional Groups 2x (-OH)2x (-O-TMS)
Expected GC Behavior Poor (No peak or severe tailing)Sharp, symmetric peak

Alternative Protocol: Acylation with TFAA

This protocol is a robust alternative, particularly if silylated derivatives show instability in the sample matrix.

Principle

The hydroxyl groups are converted to trifluoroacetyl esters using TFAA. The reaction is rapid and produces highly stable derivatives.

Materials and Reagents
  • This compound sample or standard

  • Trifluoroacetic Anhydride (TFAA) [CAS #407-25-0]

  • Anhydrous Ethyl Acetate or Acetonitrile

  • 2 mL GC vials with PTFE-lined caps, heating block, vortex mixer, fume hood.

Step-by-Step Experimental Protocol
  • Sample Preparation: Prepare a dry sample in a 2 mL GC vial as described in section 3.3, step 1.

  • Reagent Addition: In a fume hood, add 50 µL of anhydrous ethyl acetate and 50 µL of TFAA to the dry residue.[12]

  • Mixing: Immediately cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 70 °C for 30 minutes.[12]

  • Evaporation: Cool the vial to room temperature. Uncap the vial in the fume hood and evaporate the remaining reagent and solvent under a gentle stream of nitrogen. This step removes the corrosive acid byproduct.

  • Reconstitution: Reconstitute the dry derivative in 100 µL of ethyl acetate.

  • Analysis: The sample is ready for injection. Inject 1 µL into the GC-MS.

GC-MS Method Parameters and Expected Fragmentation

The following parameters are a recommended starting point for the analysis of the silylated derivative. The method should be optimized for your specific instrumentation.

ParameterRecommended SettingRationale
GC System
Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A standard non-polar column provides excellent separation for non-polar derivatives.
Inlet Mode Split (e.g., 20:1) or SplitlessSplit mode for concentrated samples; Splitless for trace analysis.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivative without thermal degradation.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minStandard carrier gas for GC-MS.
Oven Program Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.This program provides good separation of the derivative from solvent and reagent peaks.
MS System
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible fragmentation patterns and library matching.
Source Temp. 230 °CStandard source temperature.
Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 50 - 400 m/zCovers the expected mass of the derivative and its key fragments.

Expected Fragmentation (Silylated Derivative): Upon EI, the TMS derivatives of diols and amines often exhibit characteristic fragmentation patterns. Key expected ions for 1-Methyl-3,5-bis(trimethylsilyloxy)piperidine (MW 275) would include:

  • M-15 ([M-CH₃]⁺): A common loss of a methyl group from a TMS moiety, resulting in an ion at m/z 260.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation pathway for amines. This would lead to fragments containing the nitrogen ring.

  • m/z 73: The characteristic ion for the trimethylsilyl group, [Si(CH₃)₃]⁺.

Critical Parameters and Troubleshooting

  • Moisture Control is Paramount: Water will readily hydrolyze both the derivatizing reagents and the final derivatives, leading to failed reactions. Always use high-purity anhydrous solvents and ensure glassware is oven-dried.[5]

  • Reagent Purity and Storage: Use fresh, high-quality derivatizing reagents. Store them in a desiccator under an inert atmosphere as recommended by the manufacturer to prevent degradation.

  • Incomplete Derivatization: If the parent compound is still detected, consider increasing the reaction time, temperature, or the ratio of reagent to sample. The presence of matrix components can sometimes hinder the reaction.

  • System Contamination: A common issue in GC-MS is the gradual contamination of the ion source.[13] Regular cleaning and maintenance are essential for maintaining sensitivity, especially when analyzing derivatized samples where reagent byproducts are co-injected.

Conclusion

The analysis of this compound by GC-MS is not feasible without chemical derivatization. Both silylation with MSTFA and acylation with TFAA provide effective means to create volatile and thermally stable derivatives suitable for chromatographic analysis. The silylation protocol is recommended as the primary method due to its efficiency and cleaner reaction profile. By carefully following the detailed protocols and considering the critical parameters outlined in this note, researchers can achieve reliable, sensitive, and reproducible results for this and other challenging polar analytes.

References

  • Title: Derivatization Methods in GC and GC/MS Source: Google Books URL
  • Title: Derivatization in Liquid Chromatography for Mass Spectrometric Detection Source: ResearchGate URL: [Link]

  • Title: Appendix G - Derivatization in GC MS Source: Scribd URL: [Link]

  • Title: Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition Source: PubMed URL: [Link]

  • Title: Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation Source: ResearchGate URL: [Link]

  • Title: Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' Source: Scholars.Direct URL: [Link]

  • Title: Derivatization Methods in GC and GC/MS Source: Google Books URL
  • Title: Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Source: MDPI URL: [Link]

  • Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization Source: R Discovery URL: [Link]

  • Title: Assessment of automated trimethylsilyl derivatization protocols for GC–MS-based untargeted metabolomic analysis of urine Source: ResearchGate URL: [Link]

  • Title: Derivatization of metabolites for GC-MS via methoximation+silylation Source: YouTube URL: [Link]

  • Title: Selective C–C Bond Cleavage in Diols and Lignin Models Source: MDPI URL: [Link]

  • Title: Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS Source: ResearchGate URL: [Link]

  • Title: Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS Source: PubMed URL: [Link]

  • Title: Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Review: Derivatization in mass spectrometry—1. Silylation Source: ResearchGate URL: [Link]

  • Title: piperidine analysis in API by GC-HS Source: Chromatography Forum URL: [Link]

  • Title: Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry Source: Royal Society of Chemistry URL: [Link]

  • Title: Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Acylation Reagents for Gas Chromatography Source: Labinsights URL: [Link]

  • Title: Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography Source: MDPI URL: [Link]

  • Title: Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs) Source: PubMed URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methylpiperidine-3,5-diol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Impurity Profiling & Troubleshooting | Audience: R&D Chemists

Introduction: The "Deceptive" Simple Ring

Synthesizing 1-Methylpiperidine-3,5-diol appears straightforward on paper—typically involving the hydrogenation of 3,5-dihydroxypyridine or the reduction of 1-methyl-3,5-piperidinedione. However, the spatial arrangement of the hydroxyl groups (stereochemistry) and the reactivity of the nitrogen lone pair create a "minefield" of side products.

This guide treats your synthesis as a diagnostic workflow. If your crude NMR is messy or your mass spec shows unexpected peaks, use the modules below to identify the culprit.

Module 1: Stereochemical Scrambling (The "Twin Spot" Issue)

Symptom: You observe two distinct spots on TLC or a split in NMR signals (doubling of methyl peaks). Diagnosis: Formation of diastereomeric mixtures (cis-meso vs. trans-racemic).

The Mechanism

In catalytic hydrogenation (e.g., Rh/C, PtO₂), the hydrogen molecule adds to the face of the pyridine/dione ring.

  • Cis-isomer (Meso): Hydrogen adds to the same face relative to the existing substituents.

  • Trans-isomer (Racemic): Hydrogen adds to opposite faces, often due to ring flipping or sequential reduction steps where the intermediate enol rearranges.

Troubleshooting Protocol
VariableEffect on StereoselectivityRecommendation
pH Acidic media favors cis isomers.Action: Run hydrogenation in acetic acid or add 1 eq. HCl. Protonation of the nitrogen anchors the molecule to the catalyst surface, directing facial selectivity [1].
Catalyst Rhodium (Rh) vs. Platinum (Pt).Action: Use Rh/C or Rh₂O₃ for higher cis selectivity. PtO₂ often yields higher trans content due to different binding energies [2].
Temperature High temp promotes isomerization.Action: Keep T < 50°C. Higher temps favor the thermodynamic product (often trans due to diequatorial preference).
Separation Strategy

If you cannot avoid the mixture, use Boronic Acid Trapping :

  • Treat the crude mixture with phenylboronic acid.

  • The cis-diol forms a cyclic boronate ester (covalent bond). The trans-diol cannot bridge the distance effectively.

  • Separate the ester (non-polar) from the trans-diol (polar) via silica chromatography.

  • Hydrolyze the ester to recover pure cis-diol [3].

Module 2: Deoxygenation & Over-Reduction

Symptom: Mass Spec shows peaks at M-16 or M-18 . Diagnosis: Hydrogenolysis of the C-O bond (Deoxygenation).

The Mechanism

While aliphatic alcohols are generally stable to hydrogenation, the 3,5-positions in piperidine are activated by the proximity to the nitrogen atom (electronic effects) and potential strain. Under high pressure or prolonged reaction times, the C-OH bond is cleaved, yielding 1-methylpiperidin-3-ol (mono-ol).

Root Cause Analysis
  • Catalyst: Pd/C is notorious for hydrogenolysis (cleaving C-O and C-N bonds).

  • Solvent: Protic solvents (MeOH/EtOH) can sometimes facilitate this leaving group departure.

Corrective Action:

  • Switch Catalyst: Move from Pd/C to Ru/C or Rh/C , which are less aggressive toward C-O bonds.

  • Stop Point: Monitor H₂ uptake strictly. Do not let the reaction stir "overnight" if uptake ceases.

Module 3: Incomplete Reduction (The "Hidden Carbonyl")

Symptom: IR spectrum shows a weak band around 1700–1720 cm⁻¹. Diagnosis: Presence of 1-methyl-5-hydroxypiperidin-3-one (Ketol intermediate).

The Mechanism

If starting from 1-methyl-3,5-piperidinedione (via NaBH₄ reduction), the second ketone reduction is sterically hindered by the first hydroxyl group formed. The reaction stalls at the "ketol" stage.

Troubleshooting Protocol
  • Reagent Check: Ensure NaBH₄ is fresh. Borohydrides decompose in moist air, losing hydride activity.

  • The "Push" Method: If using NaBH₄, add CeCl₃·7H₂O (Luche Reduction conditions). The cerium coordinates to the carbonyl oxygen, making it more electrophilic and facilitating the second reduction [4].

  • Workup Warning: Boron forms stable complexes with diols. If your yield is low, the product might be stuck in the aqueous phase as a borate complex. Action: Perform an acidic methanol workup (HCl/MeOH) and evaporate repeatedly to remove boron as volatile trimethyl borate [5].

Visualizing the Reaction Pathways

The following diagram maps the critical decision points where side products are generated.

G SM Starting Material (3,5-Dihydroxypyridine or Dione) Inter Intermediate (Ketol / Enol) SM->Inter Partial H2 / NaBH4 Side_Dimer Impurity: Dimer (Catalyst Poisoning) SM->Side_Dimer Free Base (N-Coordination) Prod_Cis Target: Cis-Diol (Kinetic Product) Inter->Prod_Cis H2/Rh (Acidic) Face Selective Prod_Trans Target: Trans-Diol (Thermodynamic Product) Inter->Prod_Trans H2/Pt (Neutral) Isomerization Side_Deoxy Impurity: Mono-ol (Over-Reduction) Inter->Side_Deoxy Pd/C, High T (Hydrogenolysis)

Caption: Reaction network showing the divergence between desired stereoisomers (Green) and critical failure modes (Red) based on catalyst and conditions.

Module 4: Catalyst Poisoning (The "Stalled Reaction")

Symptom: Reaction starts but H₂ uptake stops prematurely. Diagnosis: Nitrogen lone pair coordination to the metal surface.

Explanation: The pyridine nitrogen (or the resulting piperidine nitrogen) binds strongly to the metal catalyst surface, blocking active sites for hydrogen adsorption.

Solution:

  • Pre-formation of Salt: Convert the starting material to its HCl salt before adding the catalyst. This ties up the lone pair (

    
    -H), preventing catalyst poisoning [6].
    
  • Pressure: Increase H₂ pressure to 50–100 psi to outcompete the nitrogen binding.

Summary of Impurity Markers

Impurity TypeDetection MethodCharacteristic Signal
Ketol (Incomplete) IR / C13 NMRC=O stretch (~1710 cm⁻¹) / Carbonyl C (~205 ppm)
Mono-ol (Deoxy) Mass SpecM-16 (Loss of Oxygen)
Diastereomer H1 NMRSplit methyl singlets; complex multiplet patterns in the 3.5-4.0 ppm region
Borate Ester B11 NMRBroad peak (if using boron reduction without acidic workup)

References

  • RSC Advances: Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024).[1][2] Organic & Biomolecular Chemistry. Link

  • US Patent 3408354A: Catalytic hydrogenation of 3-and 4-hydroxy pyridines. Google Patents. Link

  • Princeton University: Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. (2022). Macmillan Group. Link

  • Master Organic Chemistry: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Link

  • Chemistry LibreTexts: Reductions using NaBH4, LiAlH4. (2020). Link

  • NIH / PMC: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health. Link

Sources

Technical Support Center: Stability & Handling of 1-Methylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development scientists working with 1-Methylpiperidine-3,5-diol . It synthesizes established organic chemistry principles with practical handling protocols to ensure experimental reproducibility.[1]

Topic: Stability, Degradation, and Handling of this compound CAS Registry Number: 1641489-37-0 (Generic/Isomer specific variants may apply) Chemical Formula: C₆H₁₃NO₂ Molecular Weight: 131.17 g/mol

Executive Summary: The Stability Profile

This compound is a bifunctional heterocyclic building block often utilized in the synthesis of alkaloids and pharmaceutical intermediates. Its stability profile is governed by two competing functionalities: the basic tertiary amine (susceptible to oxidation and protonation) and the secondary hydroxyl groups (susceptible to hygroscopic aggregation and hydrogen bonding).[1]

Critical Insight: Unlike simple piperidines, this molecule lacks a strong UV chromophore, making standard HPLC-UV purity checks deceptive.[1] Degradation products (N-oxides) often co-elute or remain invisible without specific detection methods (ELSD, CAD, or LC-MS).[1]

Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is the first step in preventing it.[1] The three primary degradation vectors are N-Oxidation , Hygroscopic Hydrolysis , and Carbonate Salt Formation .[1]

The Degradation Cascade (Visualized)

The following diagram illustrates the primary stress pathways for this compound.

DegradationPathways cluster_0 Environmental Stressors Parent This compound (Active Reagent) NOxide N-Oxide Impurity (Major Degradant) Parent->NOxide [O] (Peroxides/Air) Stereoselective Oxidation Carbonate Ammonium Carbonate Salt (Solid Precipitate) Parent->Carbonate + CO2 (Air Exposure) Exothermic Reaction Hydrate Hydrate/Viscous Gum (Physical Change) Parent->Hydrate + H2O (Humidity) Hygroscopic Absorption

Figure 1: Primary chemical and physical degradation pathways.[1][2] Note that N-oxidation is often irreversible, while hydration and salt formation can sometimes be reversed.

Deep Dive: N-Oxidation Stereochemistry

The tertiary amine at position 1 is the "Achilles' heel" of this molecule.[1] Upon exposure to atmospheric oxygen or trace peroxides in solvents (e.g., old THF or ether), the lone pair on the nitrogen reacts to form the N-oxide .[1]

  • Mechanism: This oxidation is stereoselective.[1] Research on N-methylpiperidines suggests that the oxidant preferentially attacks from the axial position, leading to a specific diastereomeric N-oxide [1].

  • Impact: The N-oxide is much more polar and can act as an internal oxidant in subsequent coupling reactions, leading to mysterious side products.[1]

The "Invisible" Threat: CO₂ Absorption

Like many alkyl amines, this compound is basic (pKa ≈ 10).[1] When exposed to air, it rapidly scavenges CO₂ to form carbamates or carbonate salts.[1]

  • Symptom: The free-flowing solid or oil turns into a crusty, undefined solid.[1]

  • False Negative: This salt often dissociates during LC-MS analysis (due to acidic mobile phases), leading you to believe the sample is pure when the effective mass balance is incorrect.[1]

Troubleshooting Guide (FAQ Format)

Q1: My sample has turned from a clear oil/white solid to a yellow viscous gum. Is it usable?

Diagnosis: Likely Oxidation (N-oxide formation) combined with moisture absorption.[1] The yellow color typically indicates trace conjugated impurities or amine oxidation products (similar to the "browning" of aniline).[1]

  • Action:

    • Check Solubility: If it has become insoluble in non-polar solvents (like DCM) but soluble in water/methanol, N-oxide formation is high.[1]

    • Purification: Attempt to dissolve in dry DCM and wash with a basic brine solution. If the color persists, repurification via column chromatography (using amine-functionalized silica) is required.[1]

    • Prevention: Store under Argon. Nitrogen is acceptable, but Argon is heavier and provides a better "blanket" for liquids/oils.[1]

Q2: I am seeing inconsistent yields in my coupling reactions (e.g., amide coupling, esterification).

Diagnosis: Stoichiometric Mismatch due to Hygroscopicity. The diol functionality is extremely hygroscopic. If you weighed 100 mg of the material that has absorbed 15% water by weight, you are effectively adding only 85 mg of reagent.[1]

  • Validation Protocol:

    • Perform a Quantitative NMR (qNMR) using an internal standard (e.g., Trimethoxybenzene) to determine the effective molecular weight.[1]

    • Drying: Lyophilization (freeze-drying) from benzene or dioxane is more effective than vacuum drying for removing bound water from sticky diols.[1]

Q3: Why can't I see the impurity peaks on my HPLC-UV chromatogram?

Diagnosis: Lack of Chromophore. this compound does not have a conjugated π-system. It absorbs negligible UV light above 210 nm.[1]

  • Solution:

    • Use ELSD (Evaporative Light Scattering Detector): This detects mass, not light absorption, and will reveal non-chromophoric impurities like salts or polymers.[1]

    • Use CAD (Charged Aerosol Detection): Similar to ELSD but often more sensitive.[1]

    • Derivatization: React a small aliquot with benzoyl chloride. The resulting dibenzoate ester will be UV-active and allow for standard HPLC monitoring.[1]

Storage & Handling Protocols

To maintain >98% purity over 6+ months, adhere to the following "Gold Standard" storage protocol.

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Slows kinetic oxidation rates significantly.[1]
Atmosphere Argon (Ar) Inert gas blanket prevents N-oxidation and CO₂ scavenging.[1]
Container Amber Glass + Teflon Tape Amber glass blocks UV (which can catalyze radical oxidation); Teflon prevents moisture ingress.[1]
Solvent Compatibility Avoid Chlorinated Solvents Amines can react with DCM over long periods (quaternization).[1] Store neat or in anhydrous MeOH/EtOH.
Handling Workflow (Step-by-Step)
  • Equilibration: Allow the stored container to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the hygroscopic diol.[1]

  • Aliquot: Do not store the bulk material in a single vessel if frequent use is expected. Aliquot into single-use vials under an inert atmosphere.

  • Re-sealing: Flush the headspace with Argon for 10-15 seconds before closing the cap.[1] Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar with desiccant.[1]

References

  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides.[1][3] Tetrahedron, 28(3), 573-580.[1][3] Link[1][3]

  • ChemicalBook. (2025).[1][3] N-Methylpiperidine Properties and Safety. Retrieved from [1]

  • PubChem. (2025).[1] (5R)-1-methylpiperidine-3,5-diol Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Organic Syntheses. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. Link

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Methylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylpiperidine-3,5-diol. Recognizing the nuanced challenges of this synthesis, particularly concerning yield and stereocontrol, this document is structured as a dynamic resource of frequently asked questions and detailed troubleshooting protocols. Our approach emphasizes the causality behind experimental choices to empower users to not only solve immediate issues but also to strategically optimize their reaction conditions.

Section 1: Synthetic Strategy & Core Challenges

The synthesis of this compound is a critical process for creating scaffolds used in pharmaceutical development. The primary challenge lies in the stereoselective reduction of a diketone precursor, as the relative orientation of the two hydroxyl groups (cis vs. trans) can significantly impact the biological activity of subsequent derivatives.

A common and direct synthetic route involves the reduction of 1-Methylpiperidine-3,5-dione. This pathway is often preferred for its atom economy and straightforward execution. However, success is highly dependent on the precise control of reaction parameters.

Synthetic_Pathway Start 1-Methylpiperidine-3,5-dione Product This compound (cis/trans mixture) Start->Product Reduction (e.g., NaBH4, LiAlH4, H2/Catalyst)

Caption: General synthetic route to this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yield is a frequent issue stemming from several potential factors:

  • Reagent Quality: The reducing agent is the most critical factor. Metal hydrides like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are hygroscopic and can lose activity upon exposure to moisture. Always use freshly opened reagents or verify the activity of older batches.

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, non-optimal temperature, or an inadequate molar equivalent of the reducing agent. We recommend monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting diketone.

  • Product Degradation: The piperidine ring system can be sensitive to harsh pH conditions during workup. Acidic or strongly basic conditions can lead to side reactions. A carefully controlled aqueous workup, often buffered, is crucial.

  • Isolation Issues: this compound is a polar molecule with high water solubility due to its two hydroxyl groups and the tertiary amine. This makes extraction from aqueous layers with common organic solvents inefficient. Continuous liquid-liquid extraction or the use of more polar solvents like a chloroform/isopropanol mixture may be necessary.

Q2: How can I control the diastereoselectivity to favor the cis or trans diol isomer?

A2: Controlling the stereochemical outcome is the most sophisticated aspect of this synthesis. The choice of reducing agent and reaction conditions are paramount.

  • Choice of Reducing Agent: Bulky reducing agents (e.g., L-Selectride®) will preferentially attack the carbonyl from the less sterically hindered face, leading to higher diastereoselectivity. Conversely, smaller reducing agents like NaBH₄ may offer less selectivity. Catalytic hydrogenation can also provide stereocontrol, where the substrate adsorbs onto the catalyst surface from its less hindered side before hydrogen delivery.[1]

  • Temperature: Lower reaction temperatures (-78 °C to 0 °C) reduce the thermal energy of the system, amplifying the energetic differences between the transition states leading to the cis and trans isomers. This typically results in higher diastereoselectivity.

  • Solvent: The solvent can influence the conformation of the substrate and the solvation of the reducing agent, thereby affecting the stereochemical outcome. Protic solvents like methanol or ethanol can coordinate with the carbonyls and the reducing agent, altering the steric environment.

Q3: What is the best method to purify the final product?

A3: Given the high polarity and water solubility of the diol, purification can be challenging.

  • Column Chromatography: Silica gel chromatography is the most common method. A polar mobile phase is required, often a gradient of methanol in dichloromethane (DCM) or chloroform. Adding a small amount of ammonium hydroxide (~1%) to the mobile phase can prevent the product from streaking on the silica gel by keeping the tertiary amine in its free-base form.

  • Crystallization: If a crystalline solid is obtained, recrystallization is an excellent method for achieving high purity. A solvent system of isopropanol/hexanes or ethyl acetate/methanol may be effective. Often, obtaining a crystalline product requires extensive screening of conditions.

  • Distillation: If the product is a thermally stable oil, Kugelrohr distillation under high vacuum can be an effective purification method for removing non-volatile impurities.

Q4: Can I use catalytic hydrogenation instead of metal hydrides?

A4: Yes, catalytic hydrogenation (e.g., H₂, Pd/C, PtO₂, or Raney Nickel) is a viable and often highly stereoselective method for reducing carbonyls.[1][2][3]

  • Advantages: This method avoids the need for quenching reactive hydrides and can be scaled up more safely. The stereoselectivity is often high, favoring the delivery of hydrogen from the less hindered face of the molecule adsorbed to the catalyst surface.

  • Disadvantages: The catalyst can sometimes be sensitive to poisoning by the amine functionality. The reaction may require high pressures and temperatures, which necessitates specialized equipment.[2] The choice of catalyst and solvent is critical and often requires empirical screening for optimization.

Section 3: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common experimental issues.

Troubleshooting_Workflow Start Problem Encountered P1 Low / No Product Start->P1 P2 Poor Stereoselectivity Start->P2 P3 Complex Product Mixture Start->P3 P4 Difficult Isolation Start->P4 S1 Check Reagent Activity Monitor Reaction (TLC) Optimize Stoichiometry P1->S1 S2 Lower Temperature Screen Bulky Reducing Agents Change Solvent System P2->S2 S3 Use Milder Conditions Confirm Starting Material Purity Optimize Workup pH P3->S3 S4 Use More Polar Extraction Solvent Employ Continuous Extraction Optimize Chromatography P4->S4

Caption: A decision-making workflow for troubleshooting the synthesis.

ProblemPotential CauseRecommended Solution
Low or No Product Formation Inactive Reducing Agent: NaBH₄ or LiAlH₄ has degraded due to moisture.Use a new, sealed bottle of the reagent. If using an older bottle, test its activity on a simple ketone like acetone before committing to the main reaction.
Incorrect Temperature: Reaction is too cold to proceed at a reasonable rate.While low temperatures favor selectivity, some activation energy is required. Allow the reaction to slowly warm to room temperature and monitor via TLC.
Insufficient Reagent: The stoichiometry of the reducing agent is inadequate (note: each mole of NaBH₄ can deliver 4 hydrides, LiAlH₄ also 4).Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.5 eq to 2.0 eq).
Poor Diastereoselectivity Reducing Agent is Too Small: NaBH₄ is not sterically demanding enough to differentiate the faces of the carbonyls effectively.Switch to a bulkier reducing agent such as L-Selectride® or K-Selectride®. These reagents have large sec-butyl groups that significantly increase steric hindrance.
High Reaction Temperature: At higher temperatures, there is enough energy to overcome the small activation barrier difference between the two diastereomeric transition states.Perform the reaction at a lower temperature. Start the addition of the reducing agent at -78 °C (dry ice/acetone bath) and let the reaction proceed at that temperature for several hours before warming.
Presence of Multiple Side Products Over-reduction: A strong reducing agent like LiAlH₄ may have been used under harsh conditions, potentially leading to undesired side reactions.Use a milder reducing agent like NaBH₄. If LiAlH₄ is necessary, use it at a very low temperature and quench the reaction as soon as the starting material is consumed.
Impure Starting Material: The starting 1-Methylpiperidine-3,5-dione may contain impurities that are carried through or react to form other products.Confirm the purity of the starting material by NMR and/or melting point. If necessary, purify it by recrystallization or chromatography before the reduction step.
Difficulty in Product Isolation Product Lost in Aqueous Layer: The diol is highly polar and remains in the aqueous phase during workup.1. Saturate the aqueous layer with NaCl or K₂CO₃ to decrease the solubility of the product. 2. Use a more polar organic solvent for extraction, such as a 10:1 mixture of Chloroform:Isopropanol. 3. Perform continuous liquid-liquid extraction for several hours.
Product is a Non-Crystallizable Oil: The mixture of diastereomers or minor impurities prevents crystallization.Rely on silica gel chromatography for purification. If the product is an oil, ensure it is fully dry under a high vacuum to remove residual solvents, which can inhibit crystallization.

Section 4: Reference Experimental Protocol

This protocol describes a standard laboratory-scale synthesis using sodium borohydride, which represents a good balance between operational simplicity and effectiveness.

Objective: To synthesize this compound from 1-Methylpiperidine-3,5-dione.

Materials:

  • 1-Methylpiperidine-3,5-dione (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methylpiperidine-3,5-dione (e.g., 5.0 g) in anhydrous methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cold, stirring solution, add sodium borohydride (NaBH₄) (e.g., 2.0 eq) slowly and in small portions over 30 minutes. Caution: The addition is exothermic and generates hydrogen gas. Ensure adequate ventilation and control the rate of addition to keep the temperature below 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then remove the ice bath and let it stir at room temperature for an additional 4 hours.

  • Monitoring: Check for the consumption of the starting material using TLC (e.g., 10% MeOH in DCM with 1% NH₄OH).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution to quench the excess NaBH₄. Continue adding until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous slurry, add solid NaCl until the solution is saturated. Extract the aqueous layer with DCM or a 10:1 Chloroform:Isopropanol mixture (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which may be a colorless to pale yellow oil or solid.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of 0% to 15% methanol in dichloromethane containing 1% ammonium hydroxide.

  • Characterization: Combine the pure fractions and remove the solvent under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 5: References

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]

  • Olofsson, B., Bogár, K., Fransson, A. L., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260. Available at: [Link]

  • Google Patents. (2002). CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers. Available at:

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Available at:

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]

  • Vilka, K., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(23), 4259. Available at: [Link]

  • Google Patents. (2002). WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine. Available at:

  • MDPI. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

Sources

Technical Guide: Impurity Removal & Purification of 1-Methylpiperidine-3,5-diol

[1][2]

Executive Summary & Compound Profile

1-Methylpiperidine-3,5-diol is a densely functionalized heterocycle often employed as a chiral scaffold in ligand synthesis and pharmaceutical intermediates.[1][2] Its purification is complicated by three factors:

  • Stereoisomerism: The presence of two chiral centers at C3 and C5 generates cis (meso) and trans (racemic) diastereomers.

  • Polarity: The diol motif creates high water solubility, making aqueous extraction inefficient.

  • Amine Instability: The tertiary amine is susceptible to N-oxidation if handled without inert atmosphere.[1][2]

PropertySpecification / Note
CAS 109-03-5 (Generic) / Specific isomers vary
Physical State Viscous hygroscopic oil or low-melting solid
Solubility High: Water, MeOH, EtOH, CHCl3.[1][2] Low: Hexanes, Et2O
pKa ~9.8 (Piperidine nitrogen)
Key Impurities Stereoisomers, Pd/Pt residues, N-oxides, unreacted pyridines

Diagnostic & Identification (Q&A)

Q: How do I definitively distinguish between cis and trans isomers in my crude mixture?

A: Standard HPLC often fails to resolve these diastereomers due to lack of a chromophore.[1] 1H-NMR is the gold standard here.

  • The Diagnostic Signal: Focus on the C3/C5 methine protons.

    • Cis-isomer (Meso): The ring adopts a chair conformation where both hydroxyls can be equatorial (or axial-equatorial depending on H-bonding).[1][2] Look for symmetry; the signals will be simpler.

    • Trans-isomer (Racemic): Lack of a plane of symmetry typically results in more complex splitting patterns and distinct chemical shifts for the axial vs. equatorial protons.[1][2]

  • Protocol: Run the sample in

    
     or 
    
    
    . The shift difference is often most pronounced in the 3.5–4.0 ppm region.
Q: My sample has a persistent yellow/brown tint. Is this a degradation product?

A: Yes, this is likely due to N-oxide formation or polymerized pyrrole/pyridine byproducts from the hydrogenation step.[1][2]

  • Mechanism: Tertiary amines oxidize to N-oxides upon exposure to air, which can undergo Cope elimination or further degradation under heat, leading to conjugated, colored species.

  • Immediate Action: Check the LC-MS for a mass shift of +16 Da (M+16), indicating N-oxidation.[1][2]

Purification Workflows (Troubleshooting)

Scenario A: Removing Stereoisomers (Enrichment)

Issue: "I need the cis-isomer, but my hydrogenation yielded a 60:40 cis:trans mixture."

Solution: Fractional Crystallization via Derivatization Direct crystallization of the free base is difficult due to its hygroscopic nature ("oiling out"). You must convert it to a salt.

  • Salt Selection: The Hydrochloride (HCl) or Hydrobromide (HBr) salts significantly increase the melting point and differential solubility of the isomers.

  • Solvent System: Use Ethanol/Diethyl Ether .

    • Dissolve the crude oil in minimal absolute ethanol (warm).

    • Add dry HCl in dioxane or ether (1.1 equivalents).

    • Slowly add diethyl ether until turbidity persists.

    • Result: The trans-isomer salt is typically less soluble and crystallizes first.[1][2] Filter this off to enrich the filtrate in the cis-isomer (or vice versa, depending on the specific derivative).

Scenario B: Removing Trace Metals (Pd/Pt/Rh)

Issue: "My final coupling reaction is failing. I suspect catalyst poisoning from the diol starting material."

Solution: Solid-Supported Scavenging Do not rely on extraction.[1][2] The diol's water solubility makes aqueous washes ineffective for removing colloidal metals.

  • Reagent: Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or equivalent).[2]

  • Protocol:

    • Dissolve 1 g of crude diol in 10 mL Methanol.[1]

    • Add 4 equivalents (w/w relative to expected metal content) of scavenger resin.

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45 µm PTFE frit.

    • Validation: Test filtrate with a colorimetric Pd spot test or ICP-MS.[1][2]

Scenario C: Removing Coloration & Tars

Issue: "The sample is dark brown and viscous."

Solution: Activated Carbon Filtration (The "Hot Filtration" Method)

  • Dissolve the sample in Methanol (do not use water, as removal is difficult).

  • Add Activated Carbon (10-20% by weight).[1][2]

  • Heat to reflux for 30 minutes.

  • Critical Step: Filter while hot through a pad of Celite (Diatomaceous Earth) .

    • Why? As the solution cools, impurities adsorbed to the carbon can desorb or the product can precipitate in the filter cake.

  • Concentrate the filtrate under reduced pressure.

Visualizing the Purification Logic

The following diagram outlines the decision matrix for purifying a crude reaction mixture of this compound.

PurificationLogicStartCrude this compoundCheckPurityDiagnostic: 1H-NMR & LC-MSStart->CheckPurityDecision3Colored/Tars?CheckPurity->Decision3Decision1Isomer Mixture?Process_SaltDerivatization:Form HCl Salt in EtOH/Et2ODecision1->Process_SaltYes (Cis/Trans mix)FinalPure Diol IsomerDecision1->FinalNo (Single Isomer)Decision2Metal Residues?Decision2->Decision1NoProcess_ScavengeTreatment:Thiol-Silica ScavengerDecision2->Process_ScavengeYes (>20 ppm)Decision3->Decision2NoProcess_CarbonTreatment:Activated Carbon + CeliteDecision3->Process_CarbonYesRecrystFractional RecrystallizationProcess_Salt->RecrystProcess_Scavenge->Decision1Process_Carbon->Decision2FreeBaseFree-Basing:NaOH / Extraction (CHCl3)Recryst->FreeBaseFreeBase->Final

Figure 1: Decision tree for purification based on impurity profile.[1][2]

Standardized Protocols

Protocol 1: Fractional Recrystallization of Diol Salts

Use this for separating cis/trans isomers.[1][2]

  • Preparation: Dissolve 10 g of crude oil in 50 mL of absolute Ethanol.

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane dropwise until pH ~2.

  • Precipitation: Add anhydrous Diethyl Ether slowly (approx. 100-150 mL) until a persistent cloudiness forms.

  • Crystallization: Warm the solution slightly to redissolve, then let it stand at room temperature for 2 hours, followed by 12 hours at 4°C.

  • Harvest: Filter the crystals (typically enriched in trans-isomer).[1][2]

  • Recovery: Evaporate the filtrate to recover the cis-enriched fraction.

  • Free-Basing (Required for final use):

    • Dissolve salt in minimum water.

    • Basify to pH 12 with 5M NaOH.[1]

    • Extract continuously with Chloroform (CHCl3) or Dichloromethane (DCM) for 24 hours (Liquid-Liquid extractor recommended due to high water solubility).[2]

    • Dry organics over

      
       and concentrate.
      
Protocol 2: Storage & Stability[1][2]
  • Atmosphere: Store under Argon/Nitrogen.

  • Temp: -20°C recommended.

  • Container: Amber glass (light sensitive).

  • Note: If the oil turns solid/waxy over time, it may be absorbing water (hygroscopic) or slowly crystallizing. Verify water content via Karl-Fischer titration.[1][2]

References

  • Synthesis & Isomerism: Organic Syntheses, Coll. Vol. 8, p. 57; Vol. 64, p. 114. (General piperidine reduction methods). Link

  • Piperidine Separation: "Separation of cis/trans isomers of piperidine derivatives."[1] Royal Society of Chemistry Advances, 2014. Link

  • Metal Scavenging: "Removal of Trace Palladium Impurities from Reaction Mixtures." SiliCycle Application Notes. Link

  • Recrystallization Solvents: "Purification of Laboratory Chemicals," 8th Edition, W.L.F. Armarego. (Standard reference for amine purification). Link

Technical Support Center: Stability & Handling of 1-Methylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

1-Methylpiperidine-3,5-diol presents a specific stability challenge due to its "dual-threat" functionality: it contains a nucleophilic tertiary amine and two secondary hydroxyl groups .

While the hydroxyl groups are relatively stable under ambient conditions, the N-methyl tertiary amine is highly susceptible to N-oxidation via atmospheric oxygen, a process catalyzed by light, heat, and trace metals. Furthermore, the molecule is hygroscopic; moisture uptake creates an aqueous environment that accelerates oxidative degradation and makes accurate weighing impossible.

This guide provides field-proven protocols to arrest these degradation pathways, ensuring the integrity of your starting material for high-precision synthesis.

Diagnostic Troubleshooting Guide

Identify the state of your reagent immediately.

Symptom Likely Root Cause Immediate Action
Color Change: White powder turns Yellow/Brown .N-Oxidation: Formation of N-oxide species (and subsequent decomposition).[1][2]Stop. Check purity via 1H NMR. If <95%, repurify via recrystallization or reduction (see FAQ).
Texture Change: Powder becomes sticky/gooey .Hygroscopicity: Water absorption from atmosphere.Dry: Lyophilize or dry under high vacuum (<0.1 mbar) over P2O5 for 24h.
NMR Shift: Methyl singlet shifts downfield (~3.0 ppm).Protonation or Oxidation: N-oxide methyls appear distinct from free base methyls.Validate: Compare against a reference standard of the HCl salt to distinguish oxidation from simple protonation.
Solubility: Insoluble in non-polar solvents (e.g., Ether).Phase Change: N-oxides are highly polar/zwitterionic.Test: If the material is insoluble in ether but soluble in water/methanol, oxidation is likely advanced.

Core Prevention Protocols

Protocol A: The "Gold Standard" Storage (Salt Formation)

Use this for long-term storage (>1 week).

Scientific Rationale: The nitrogen lone pair is the primary site of oxidative attack. By protonating this site with a mineral acid, you effectively "lock" the electrons, rendering the nitrogen non-nucleophilic and immune to atmospheric oxidation.

  • Dissolution: Dissolve the free base this compound in minimal dry ethanol or methanol.

  • Acidification: Slowly add 1.1 equivalents of HCl (in dioxane or ether) at 0°C.

  • Precipitation: The hydrochloride salt will precipitate. If not, add diethyl ether to induce crystallization.

  • Filtration: Filter under an inert atmosphere (Argon).

  • Storage: Store the dried salt at 4°C. It is stable for months/years.

Protocol B: Inert Handling of Free Base

Use this when the free base is required for immediate reaction.

  • Atmosphere: All transfers must occur under Argon (preferred over Nitrogen due to higher density).

  • Solvent Degassing: Never dissolve the reagent in non-degassed solvents.

    • Method: Sparge solvent with Argon for 15-20 minutes or use the Freeze-Pump-Thaw method (3 cycles).

  • Container: Use amber glass vials (UV protection) with Teflon-lined septa.

  • Additives (Optional): If the reaction tolerates it, add BHT (Butylated hydroxytoluene) at 0.1 mol% as a radical scavenger.

Visualizing the Threat: Oxidation Pathway

The following diagram illustrates the mechanistic vulnerability of the molecule and the critical control points.

OxidationPathway cluster_protection Protection Strategy Start This compound (Free Base) Risk Risk Factor: Nitrogen Lone Pair Start->Risk Active Site Salt HCl Salt Form (STABLE) Start->Salt Protonation (HCl) Product N-Oxide Impurity (Yellow/Brown) Risk->Product Oxidation Oxidant Atmospheric O2 / Peroxides (Trace Metals Catalyze) Oxidant->Product

Caption: The Nitrogen lone pair is the "Achilles' heel." Protonation (Green path) eliminates the risk, while exposure (Red path) leads to irreversible N-oxide formation.

Technical FAQ: Researcher to Researcher

Q: I need the free base for a nucleophilic substitution, but I only have the HCl salt. How do I convert it safely? A: You must perform an in situ neutralization or a rapid extraction immediately before use.

  • Method: Dissolve the salt in minimal water, basify with cold NaOH/Na₂CO₃ to pH > 10, and extract exhaustively with DCM or Chloroform.

  • Critical Step: Dry the organic layer with anhydrous Na₂SO₄ and concentrate under Argon. Do not leave the free base sitting in the flask; use it immediately.

Q: My sample has turned slightly yellow. Is it ruined? A: Not necessarily. The yellow color is often due to trace N-oxide or conjugated impurities which have high extinction coefficients.

  • Recovery: Dissolve the material in ethanol and treat it with a mild reducing agent like Sodium Borohydride (NaBH₄) or hydrogenate over Raney Nickel to revert the N-oxide back to the tertiary amine. Recrystallize afterwards.

Q: Can I use a desiccator instead of a glovebox? A: For the salt form, a desiccator with P₂O₅ is sufficient. For the free base, a standard desiccator is insufficient because it contains air (oxygen). You must use a vacuum desiccator backfilled with Argon, or ideally, a Schlenk flask.

Q: Why does the 3,5-diol pattern matter for oxidation? A: While the N-oxidation is the primary risk, the hydroxyl groups at 3 and 5 can facilitate chelation with trace metals (Fe, Cu), creating a catalytic center that accelerates the oxidation of the nitrogen. This makes using high-purity, metal-free solvents (LC-MS grade) even more critical than with simple piperidines.

References

  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580. Link[3]

    • Relevance: Establishes the stereochemistry and kinetics of N-oxid
  • Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs. Chemosphere, 307, 136661. Link

    • Relevance: Details the environmental stability and degradation pathways of pharmaceutical tertiary amines.
  • Oshida, H., et al. (2004).[4] Oxidation of cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolanes. Journal of Organic Chemistry, 69(5), 1695-1703.[4] Link

    • Relevance: Discusses oxidative mechanisms in substituted heterocycles.
  • PubChem. (n.d.).[5] (5R)-1-methylpiperidine-3,5-diol Compound Summary. Link

    • Relevance: Physicochemical properties and safety data.[5]

Sources

Technical Support Center: Resolution of 1-Methylpiperidine-3,5-diol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 1-Methylpiperidine-3,5-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of this important chiral building block. The enantiomers of substituted piperidines are critical in medicinal chemistry, as stereochemistry often dictates pharmacological activity and safety profiles.

This document provides a structured approach to resolving racemic this compound, focusing on the three most effective and widely used techniques:

  • Classical Resolution via Diastereomeric Salt Formation

  • Enzymatic Kinetic Resolution

  • Chiral Chromatography (HPLC & SFC)

Each section includes a troubleshooting guide in a question-and-answer format to directly address common experimental challenges, followed by detailed FAQs and experimental protocols.

Classical Resolution via Diastereomeric Salt Formation

This method remains a cornerstone for large-scale chiral separations due to its cost-effectiveness and scalability. It involves the reaction of the racemic this compound with a chiral resolving agent to form diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]

Troubleshooting Guide: Diastereomeric Salt Crystallization

Q: My diastereomeric salt is not crystallizing from the solution; it remains an oil or is completely soluble. What should I do?

A: This is a frequent challenge in diastereomeric salt resolution and typically points to issues with supersaturation or solvent choice.

  • Underlying Cause: The solubility of the diastereomeric salt in the chosen solvent is too high to allow for precipitation. The interaction between the salt and the solvent is stronger than the crystal lattice energy of the salt.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully evaporate a portion of the solvent under reduced pressure to create a supersaturated solution. Be cautious not to evaporate to dryness, which would prevent selective crystallization.

    • Introduce an "Anti-Solvent": An anti-solvent is a solvent in which the diastereomeric salt is poorly soluble but is miscible with the primary solvent.[3] Add the anti-solvent dropwise to the solution at a constant temperature until turbidity (cloudiness) is observed. Common anti-solvents for polar primary solvents include alkanes (e.g., hexane, heptane) or ethers (e.g., diethyl ether, MTBE).

    • Temperature Reduction: Slowly cool the solution. If crystallization does not occur at room temperature, place the flask in a refrigerator (4°C) or a freezer (-20°C). Slow cooling is crucial for forming well-defined crystals rather than amorphous solids.

    • Seeding: If you have a small amount of the desired diastereomeric salt crystal, add a single, tiny crystal to the supersaturated solution to induce crystallization.

    • Solvent Screening: The initial solvent may be inappropriate. A systematic screening of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) is highly recommended.

Q: I've obtained crystals, but the enantiomeric excess (ee) is low after liberation of the free base. How can I improve the purity?

A: Low enantiomeric excess indicates that the crystallization was not selective enough, and both diastereomers have co-precipitated.

  • Underlying Cause: The solubility difference between the two diastereomeric salts in the chosen solvent is not significant enough.

  • Troubleshooting Steps:

    • Recrystallization: The most straightforward approach is to recrystallize the obtained diastereomeric salt. Dissolve the salt in a minimal amount of the hot solvent from which it was first crystallized and allow it to cool slowly. This process enriches the less soluble diastereomer. Multiple recrystallizations may be necessary.

    • Optimize the Molar Ratio of the Resolving Agent: The stoichiometry between the racemic compound and the resolving agent is critical.[4][5] While a 1:1 or 2:1 (racemate:diacid) ratio is common, sometimes using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a purer initial precipitate of the less soluble salt.

    • Solvent System Re-evaluation: The selectivity of the crystallization is highly dependent on the solvent. A different solvent might increase the solubility difference between the diastereomeric salts. Consider solvent mixtures to fine-tune the polarity.

Workflow for Classical Resolution

classical_resolution cluster_0 Salt Formation cluster_1 Separation cluster_2 Isolation racemate Racemic 1-Methyl- piperidine-3,5-diol mixing Mixing & Dissolution racemate->mixing resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->mixing solvent Solvent (e.g., Ethanol) solvent->mixing crystallization Fractional Crystallization (Cooling/Anti-solvent) mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble Liquid liberation1 Liberation of Free Base (e.g., aq. NaOH) less_soluble->liberation1 liberation2 Liberation of Free Base more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.

Frequently Asked Questions (FAQs): Classical Resolution

Q1: What are the best chiral resolving agents for this compound?

For a basic compound like this compound, chiral acids are the resolving agents of choice. Commonly successful agents for similar structures include tartaric acid derivatives (e.g., di-p-toluoyl-D-tartaric acid, di-benzoyl-L-tartaric acid) and mandelic acid enantiomers.[3][6] The selection is empirical and often requires screening a few candidates.

Q2: How do I liberate the enantiomerically pure amine from the diastereomeric salt?

After isolating the desired diastereomeric salt, the chiral resolving agent must be removed. This is typically achieved by dissolving the salt in water and basifying the solution with an aqueous base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to a pH > 10.[7] This deprotonates the piperidine nitrogen, making the free base insoluble in water. The free base can then be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate), and the solvent evaporated to yield the pure enantiomer.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[1] For a racemic alcohol like this compound, a common strategy is the lipase-catalyzed transesterification, where one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer.[][9]

Troubleshooting Guide: Enzymatic Resolution

Q: The enzymatic reaction is very slow or shows no conversion. What could be the problem?

A: Slow or no reaction points to suboptimal reaction conditions or enzyme inhibition.

  • Underlying Cause: The chosen enzyme may have low activity towards the substrate, or the reaction conditions (solvent, temperature, water content) may be inactivating the enzyme.

  • Troubleshooting Steps:

    • Enzyme Selection: Not all lipases are effective for every substrate. Screen a panel of commercially available lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), Candida rugosa lipase).

    • Solvent Choice: The solvent dramatically affects enzyme activity and selectivity. Non-polar organic solvents like hexane, toluene, or MTBE are generally preferred. Polar solvents can strip essential water from the enzyme, leading to deactivation.

    • Acyl Donor: The nature of the acyl donor is critical. Activated esters, such as vinyl acetate or isopropenyl acetate, are often used as they generate byproducts (acetaldehyde or acetone) that do not interfere with the reaction equilibrium.

    • Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Most lipases have an optimal temperature range, typically between 30-50°C.

    • Water Content: Enzymes require a small amount of water to maintain their active conformation. Ensure the solvent is not rigorously anhydrous. Sometimes, adding a very small amount of buffer or water can reactivate the enzyme.

Q: The reaction proceeds to ~50% conversion, but the enantioselectivity (E-value) is low.

A: This indicates that the enzyme is acylating both enantiomers at comparable rates.

  • Underlying Cause: The active site of the enzyme does not sufficiently differentiate between the two enantiomers of this compound.

  • Troubleshooting Steps:

    • Change the Acyl Donor: The steric bulk of the acyl donor can influence selectivity. Try different acyl donors, such as vinyl butyrate or vinyl laurate, to see if a larger group enhances stereochemical recognition.

    • Lower the Temperature: Reducing the reaction temperature can sometimes increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity, albeit at the cost of a slower reaction rate.

    • Screen Different Enzymes: Enantioselectivity is highly enzyme-dependent. An enzyme that is non-selective may be replaced by one with a different active site topology that provides better discrimination.[10]

Data Presentation: Screening of Conditions for Enzymatic Resolution
ParameterCondition 1Condition 2Condition 3Condition 4
Enzyme Lipase A (C. antarctica)Lipase A (C. antarctica)Lipase B (P. cepacia)Lipase A (C. antarctica)
Solvent TolueneAcetonitrileTolueneToluene
Acyl Donor Vinyl AcetateVinyl AcetateVinyl AcetateVinyl Butyrate
Temperature 40°C40°C40°C30°C
Conversion (at 24h) 48%5%25%45%
ee (unreacted alcohol) >99%N/A65%>99%
ee (ester) 95%N/A60%96%
Frequently Asked Questions (FAQs): Enzymatic Resolution

Q1: Why does a kinetic resolution theoretically have a maximum yield of only 50% for a single enantiomer?

In a kinetic resolution, the enzyme selectively reacts with one enantiomer of the racemate. For example, if the (R)-enantiomer is preferentially acylated, the reaction is stopped at or near 50% conversion to obtain the unreacted (S)-enantiomer in high enantiomeric purity and the (R)-ester.[9] Pushing the reaction beyond 50% conversion will lead to the acylation of the less-reactive (S)-enantiomer, thus decreasing its enantiomeric purity.

Q2: How can I separate the product ester from the unreacted alcohol?

The acylated product has significantly different polarity compared to the starting diol. This allows for easy separation using standard column chromatography on silica gel.

Chiral Chromatography (HPLC & SFC)

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1][11] Supercritical Fluid Chromatography (SFC) is often preferred for preparative separations as it is faster, uses less organic solvent, and simplifies product isolation compared to HPLC.[12][13]

Troubleshooting Guide: Chiral Chromatography

Q: I am observing poor or no separation of the enantiomers on my chiral HPLC/SFC column.

A: Lack of resolution is a common challenge during method development.

  • Underlying Cause: The chosen chiral stationary phase and mobile phase combination does not provide sufficient stereochemical recognition for this compound.

  • Troubleshooting Steps:

    • Screen Different CSPs: Polysaccharide-based CSPs (e.g., Chiralpak IA, IC, AD, AS) are excellent starting points for a wide range of compounds.[6][14] If these fail, consider other types of CSPs.

    • Vary the Mobile Phase Composition: For normal phase HPLC, alter the ratio of the alkane (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). For SFC, adjust the percentage of the co-solvent (typically methanol or ethanol).[15]

    • Change the Alcohol Modifier: Sometimes a switch from isopropanol to ethanol (or vice versa) can dramatically change the selectivity.

    • Adjust Temperature: Lowering the column temperature can improve resolution by enhancing the enthalpic contribution to the chiral recognition mechanism.

Q: My peaks are broad and tailing in the chromatogram.

A: Peak tailing for a basic analyte like this compound is often caused by strong, undesirable interactions with the stationary phase.

  • Underlying Cause: The basic nitrogen of the piperidine ring interacts strongly with acidic silanol groups on the silica surface of the CSP.

  • Troubleshooting Steps:

    • Add a Mobile Phase Additive: For basic compounds, adding a small amount of a basic modifier to the mobile phase is highly effective.[6]

      • For HPLC (Normal Phase): Add 0.1% diethylamine (DEA) or triethylamine (TEA).

      • For SFC: Add 0.1-0.3% DEA or another suitable amine to the co-solvent.

    • For acidic compounds (not applicable here, but for general knowledge): An acidic modifier like trifluoroacetic acid (TFA) or formic acid is used.

Logical Flow for Chiral Method Development

chiral_method_dev cluster_0 Initial Screening cluster_1 Optimization start Start: Racemic This compound screen_cols Screen Columns (e.g., Chiralpak IA, IC, AD) start->screen_cols decision Resolution > 1.0? screen_cols->decision optimize_mp Optimize Mobile Phase (% Alcohol, Additives) decision->optimize_mp No success Baseline Separation Achieved decision->success Yes optimize_temp Optimize Temperature & Flow Rate optimize_mp->optimize_temp optimize_temp->decision Re-evaluate

Caption: Logical Workflow for Chiral HPLC/SFC Method Development.

Frequently Asked Questions (FAQs): Chiral Chromatography

Q1: What is the difference between HPLC and SFC for chiral separations?

The primary difference is the mobile phase. HPLC uses liquid mobile phases, while SFC uses supercritical CO₂ mixed with a small amount of organic co-solvent (modifier).[16] SFC offers advantages such as higher speed, lower backpressure, reduced organic solvent consumption, and easier sample recovery, making it particularly attractive for preparative-scale separations.[12]

Q2: Can I use the same chiral column for both HPLC and SFC?

Many modern chiral stationary phases are packed in columns that are compatible with both HPLC and SFC systems. However, it is crucial to verify the manufacturer's specifications for pressure limits and solvent compatibility before switching between techniques.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per gram of racemate). In a separate flask, dissolve the chiral resolving agent (e.g., di-p-toluoyl-D-tartaric acid, 0.5 eq) in the same solvent. Warm both solutions gently to ensure complete dissolution.

  • Crystallization: Combine the two solutions while warm.[7] Allow the mixture to cool slowly to room temperature. If no crystals form, store at 4°C overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Analysis: Liberate the free base from a small sample of the crystals and determine the enantiomeric excess by chiral HPLC or SFC.

  • Recrystallization (if needed): If the ee is not satisfactory, recrystallize the salt from the same solvent system.

  • Liberation of Free Base: Dissolve the diastereomerically pure salt in water, add 2M NaOH solution until pH > 10, and extract the product with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure product.

Protocol 2: Enzymatic Kinetic Resolution
  • Reaction Setup: To a solution of racemic this compound (1.0 eq) in MTBE (20 mL per gram of racemate), add the acyl donor (e.g., vinyl acetate, 1.5 eq) and the immobilized lipase (e.g., Novozym 435, 20-50 mg per gram of racemate).

  • Incubation: Stir the suspension at a constant temperature (e.g., 40°C) and monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.

  • Quenching and Workup: When the conversion reaches ~50%, stop the reaction by filtering off the enzyme.

  • Separation: Concentrate the filtrate and separate the unreacted alcohol from the newly formed ester using silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester by chiral HPLC or SFC.

Protocol 3: Chiral SFC Method Development
  • Column: Chiralpak IA (or other suitable polysaccharide-based column).

  • Mobile Phase: Supercritical CO₂ (A) and a co-solvent (B), typically methanol or ethanol.

  • Additive: 0.2% Diethylamine (DEA) in the co-solvent to improve peak shape.

  • Screening: Start with a gradient or isocratic screening method. For example, test isocratic conditions at 10%, 20%, and 30% co-solvent.

  • Optimization: Once partial separation is observed, optimize the isocratic percentage of the co-solvent. Adjust the column temperature (e.g., between 25°C and 40°C) and backpressure to fine-tune the resolution.

  • Analysis: Inject a solution of racemic this compound and evaluate the resolution between the two enantiomer peaks.

References

  • Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. [Link]

  • MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]

  • University of Valladolid. Chiral-achiral-separation-ten-flavanones.pdf. [Link]

  • PubMed. Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. [Link]

  • Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Google Patents.
  • Google Patents.
  • National Center for Biotechnology Information. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. [Link]

  • ACS Publications. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • Khan Academy. Resolution of enantiomers | Chemical processes | MCAT. [Link]

  • Diva-portal.org. Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. [Link]

  • Chemistry LibreTexts. 5.8: Resolution: Separation of Enantiomers. [Link]

  • ResearchGate. (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. [Link]

  • White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • Springer. Enzymatic synthesis of enantiopure alcohols: current state and perspectives. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]

  • ResearchGate. Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization | Request PDF. [Link]

  • DiVA portal. Enantiomeric Separations using Chiral Counter-Ions. [Link]

  • SciELO. Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. [Link]

  • ResearchGate. Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF. [Link]

  • Twisting Memoirs Publications. Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]

  • HPLC.eu. chiral columns. [Link]

  • ACS Publications. Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. [Link]

  • Royal Society of Chemistry. Enantiodiscrimination in NMR spectra and X-ray structures of diastereomeric salts of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine with (S)-Mosher acid. [Link]

  • ScienceDirect. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • IntechOpen. (PDF) Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. [Link]

  • National Center for Biotechnology Information. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Lipidomics by Supercritical Fluid Chromatography. [Link]

  • ScienceDirect. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. [Link]

  • ResearchGate. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents | Request PDF. [Link]

  • ResearchGate. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]

  • Journal of Chemical and Pharmaceutical Research. Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols and amines. [Link]

  • MDPI. Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. [Link]

  • Royal Society of Chemistry. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. [Link]

  • Shimadzu. Supercritical Fluid Extraction/Chromatography. [Link]

Sources

Validation & Comparative

A Technical Guide to the Comparative Biological Evaluation of 1-Methylpiperidine-3,5-diol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, can lead to profound differences in pharmacological activity, metabolic stability, and toxicity profiles.[1][2] This guide provides a comprehensive framework for a comparative study of the biological activities of the cis and trans isomers of 1-Methylpiperidine-3,5-diol, a heterocyclic scaffold with significant potential in medicinal chemistry.

The piperidine ring is a prevalent motif in numerous pharmaceuticals and natural alkaloids, exhibiting a wide array of biological effects including anticancer, anti-inflammatory, analgesic, and central nervous system (CNS) activities.[3][4][5] The inherent chirality and conformational flexibility of the piperidine scaffold mean that its stereoisomers can interact differently with biological targets. This guide will equip you with the foundational knowledge and detailed experimental protocols to rigorously investigate these differences for the isomers of this compound.

The Critical Role of Stereochemistry in Piperidine Scaffolds

The spatial orientation of substituents on the piperidine ring dictates the molecule's overall shape and its ability to bind to specific biological targets. For di-substituted piperidines like this compound, the cis and trans isomers can present markedly different pharmacophores to their respective receptors or enzymes. In the cis isomer, the two hydroxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly subtle difference can dramatically alter binding affinity and efficacy. For instance, studies on other 3-substituted piperidine derivatives have demonstrated that the cis configuration can lead to significantly higher analgesic potency compared to the trans counterpart, highlighting the critical importance of stereochemical considerations in drug design.

Hypothetical Comparative Biological Activity Profile

Based on the broad spectrum of activities associated with piperidine derivatives, it is plausible that the isomers of this compound will exhibit differential effects in several key therapeutic areas. We hypothesize that the spatial arrangement of the hydroxyl groups will influence the molecule's ability to form hydrogen bonds and interact with target proteins, leading to variations in the following activities:

  • Central Nervous System (CNS) Activity: The piperidine nucleus is a common feature in CNS-active drugs.[6] We will explore potential neuroprotective and analgesic effects.

  • Anticancer Activity: Many piperidine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[7]

  • Anti-inflammatory Activity: The anti-inflammatory potential of piperidine derivatives is another area of significant interest.

This guide provides the detailed methodologies to test these hypotheses.

Experimental Design for a Comparative Study

A robust comparative study necessitates a multi-faceted approach, beginning with the acquisition of stereochemically pure isomers and progressing through a series of in vitro and in vivo assays.

Caption: General workflow for the comparative biological evaluation of this compound isomers.

Part 1: Stereoselective Synthesis and Characterization

The prerequisite for any comparative biological study is the availability of the individual isomers in high purity.

Stereoselective Synthesis

The synthesis of cis- and trans-1-Methylpiperidine-3,5-diol can be approached through various synthetic routes. A common strategy involves the reduction of a suitable precursor, such as a substituted pyridine or a piperidinone. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome. For example, catalytic hydrogenation of a 3,5-disubstituted pyridine derivative can yield different ratios of cis and trans isomers depending on the catalyst and solvent used.

Rationale for Experimental Choice: The selection of a synthetic route that provides good stereocontrol is crucial to minimize the need for challenging downstream purification.

Isomer Separation and Characterization

If a stereoselective synthesis is not feasible, the isomeric mixture can be separated using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase.

Trustworthiness of Protocol: The stereochemical integrity of the separated isomers must be unequivocally confirmed. This is achieved through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the relative stereochemistry of cyclic compounds. The coupling constants and chemical shifts of the protons on the piperidine ring will differ between the cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of the spatial proximity of substituents.[8]

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive structural elucidation.[8]

Part 2: In Vitro Biological Evaluation

The following protocols are designed to assess the potential cytotoxic, neuroprotective, and anti-inflammatory properties of the individual isomers.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability and is a primary screen for potential anticancer activity.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a human cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the cis and trans isomers of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each isomer.

Caption: Workflow for the MTT cytotoxicity assay.

Neuroprotective Activity

Given the prevalence of the piperidine scaffold in CNS-active compounds, evaluating the neuroprotective potential of the isomers is a logical step.[6]

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y neuroblastoma) in appropriate medium.

  • Induction of Neurotoxicity: Induce neurotoxicity using a known neurotoxin, such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide.

  • Co-treatment with Isomers: Co-incubate the neuronal cells with the neurotoxin and various concentrations of the cis and trans isomers of this compound.

  • Assessment of Cell Viability: After a 24-hour incubation period, assess cell viability using the MTT assay as described above.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the isomers to determine the extent of neuroprotection.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Stimulation of NO Production: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of nitric oxide.

  • Treatment with Isomers: Concurrently treat the cells with various concentrations of the cis and trans isomers.

  • Nitrite Measurement: After 24 hours, collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control to determine the percentage of NO inhibition.

Part 3: In Vivo Pharmacological Evaluation

Based on the in vitro results, the more potent isomer can be selected for further evaluation in animal models. Analgesic activity is a common pharmacological effect of piperidine derivatives.[10]

Central Analgesic Activity: Hot Plate Test

The hot plate test is a classic method for evaluating centrally mediated analgesia.[11]

Experimental Protocol: Hot Plate Test

  • Animal Acclimatization: Acclimatize male Swiss albino mice to the experimental room for at least one hour before the test.

  • Baseline Latency: Determine the baseline pain response latency by placing each mouse on a hot plate maintained at 55 ± 0.5°C and recording the time until the mouse licks its paws or jumps. A cut-off time of 30 seconds is used to prevent tissue damage.[12]

  • Compound Administration: Administer the test isomer (e.g., 10 mg/kg, intraperitoneally) or a vehicle control. A positive control, such as morphine, should also be included.

  • Post-treatment Latency: Measure the reaction latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: An increase in the reaction latency compared to the vehicle control group indicates an analgesic effect.

G A Acclimatize Mice B Measure Baseline Pain Latency A->B C Administer Test Isomer B->C D Measure Post-treatment Latency C->D E Analyze Data for Analgesic Effect D->E

Caption: Experimental workflow for the hot plate test.

Assessment of Motor Coordination: Rotarod Test

It is crucial to ensure that the observed analgesic effect is not due to motor impairment. The rotarod test is used for this purpose.

Experimental Protocol: Rotarod Test

  • Animal Training: Train the mice to stay on a rotating rod (rotarod) at a constant speed (e.g., 15 rpm) for a set period (e.g., 5 minutes).

  • Compound Administration: Administer the test isomer at the same dose used in the analgesic test.

  • Performance Measurement: At the time of peak effect observed in the hot plate test, place the mice on the rotarod and record the time they remain on the rod.

  • Data Analysis: A significant decrease in the time spent on the rotarod compared to the vehicle-treated group would indicate motor impairment.

Data Presentation and Interpretation

All quantitative data from the in vitro and in vivo assays should be summarized in clear and concise tables for easy comparison between the cis and trans isomers.

Table 1: Hypothetical In Vitro Activity of this compound Isomers

CompoundCytotoxicity (A549) IC₅₀ (µM)Neuroprotection (% increase in viability)NO Inhibition IC₅₀ (µM)
cis-isomer> 10045 ± 5% at 10 µM25 ± 3
trans-isomer75 ± 820 ± 4% at 10 µM60 ± 7
Doxorubicin0.5 ± 0.1N/AN/A
L-NAMEN/AN/A15 ± 2

Table 2: Hypothetical In Vivo Analgesic Activity of the Lead Isomer

Treatment (10 mg/kg, i.p.)Peak Analgesic Effect (Time)% Increase in Latency at PeakMotor Coordination (Time on Rotarod)
VehicleN/A5 ± 2%295 ± 10 s
cis-isomer60 min85 ± 10%280 ± 15 s
Morphine30 min150 ± 15%150 ± 20 s

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for conducting a comparative study of the biological activities of this compound isomers. By following these detailed protocols, researchers can generate reliable and reproducible data to elucidate the structure-activity relationships of this promising chemical scaffold. The insights gained from such studies are invaluable for guiding the design and development of novel therapeutic agents with improved efficacy and safety profiles.

References

  • ResearchGate. (n.d.). Biological activities of piperidine alkaloids. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Kaya, S. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. [Link]

  • Khan, I., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. National Institutes of Health. [Link]

  • Waldeck, B. (1993). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]

  • Asres, K., et al. (2023). Evaluation of Analgesic and Anti-inflammatory Activities of Methanolic Leaf and Root Extracts of Gomphocarpus purpurascens A. Rich (Asclepiadaceae) in Mice. PubMed Central. [Link]

  • Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • NeuroQuantology. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. [Link]

  • van Staden, J., et al. (2007). Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. MDPI. [Link]

  • Moran, M. M., & Szallasi, A. (2018). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. PubMed. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine.
  • Slideshare. (n.d.). Stereoisomers in pharmacology. [Link]

  • Ahn, S., et al. (2023). Transcranial Alternating Current Stimulation for Pain: Mixed Evidence and the Path to Precision Neuromodulation. MDPI. [Link]

  • Revannasiddaiah, N., et al. (2016). Preclinical screening of a novel compound, 2-chlorothiophene for analgesic activity in swiss albino mice. International Journal of Basic & Clinical Pharmacology. [Link]

  • IIP Series. (n.d.). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

  • Frelek, J., & Górecki, M. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. MDPI. [Link]

  • Göktaş, Z. A., et al. (2025). Latest developments in small molecule analgesics: heterocyclic scaffolds II. PubMed. [Link]

  • Google Patents. (n.d.). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

Sources

A Comparative Guide to the Determination of the Absolute Configuration of 1-Methylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. The differential interaction of enantiomers with a chiral biological environment can lead to vastly different pharmacological and toxicological profiles, a lesson starkly taught by the thalidomide tragedy of the 1950s.[1] Consequently, the unambiguous assignment of the absolute configuration of any new chiral active pharmaceutical ingredient (API) is a non-negotiable regulatory and safety requirement.[1][2]

The 1-Methylpiperidine-3,5-diol scaffold is a key structural motif in numerous biologically active compounds. With two stereogenic centers at the C3 and C5 positions, it can exist as multiple stereoisomers. Confirming the absolute configuration of these isomers is a critical step in synthesizing enantiomerically pure compounds and understanding their structure-activity relationships (SAR).

This guide provides an in-depth comparison of three orthogonal and powerful analytical techniques for determining the absolute configuration of this compound: Single-Crystal X-ray Diffraction (scXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents, and Vibrational Circular Dichroism (VCD). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers a comprehensive framework for selecting the most appropriate method for their needs.

Single-Crystal X-ray Diffraction (scXRD): The Gold Standard

Single-crystal X-ray diffraction is widely regarded as the most definitive and trusted method for determining absolute configuration due to its reliability and the direct visualization of the molecular structure in three-dimensional space.[1][3] The technique provides a precise atomic map, detailing bond lengths, angles, and the spatial arrangement of all atoms.[4]

Causality and Principle of the Method

The ability of scXRD to determine absolute configuration hinges on a phenomenon known as anomalous dispersion (or resonant scattering).[1][5] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect causes a breakdown of Friedel's Law, meaning that the intensities of diffraction spots from crystal planes (hkl) are no longer identical to their inverse counterparts (-h-k-l). These intensity differences, known as Bijvoet pairs, are unique to one enantiomer.[1] The Flack parameter is a refined value between 0 and 1 that quantitatively assesses the absolute structure; a value close to 0 for a given configuration indicates a correct assignment, while a value near 1 suggests the inverted structure is correct.[1][6]

Experimental Workflow

The primary challenge of scXRD is not the analysis but obtaining a high-quality single crystal, a task that can be particularly daunting for small, flexible molecules.[1][3]

cluster_0 Crystal Growth cluster_1 Data Collection & Analysis a Dissolve Sample in Appropriate Solvent(s) b Slow Evaporation / Vapor Diffusion / Cooling a->b c Harvest High-Quality Single Crystal (>10 µm) b->c d Mount Crystal on Diffractometer c->d e Collect Diffraction Data d->e f Solve & Refine Structure e->f g Analyze Flack Parameter f->g h Assign Absolute Configuration (R/S) g->h

Caption: Workflow for Absolute Configuration Determination by scXRD.

Protocol: Crystal Growth and Analysis

  • Screening: Dissolve 2-5 mg of purified this compound in a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) in small vials.

  • Crystallization: Employ methods like slow evaporation, vapor diffusion (placing the vial in a sealed chamber containing a poor solvent), or slow cooling of a saturated solution. The goal is to allow molecules to pack in an ordered lattice.

  • Crystal Selection: Using a microscope, identify a single, well-formed crystal with sharp edges and no visible defects. The crystal should ideally be at least 10-50 micrometers in its smallest dimension.[1]

  • Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen is typically used to protect the crystal and reduce thermal motion.

  • Structure Solution: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods.

  • Refinement: The structural model is refined against the experimental data. During this step, the Flack parameter is calculated to determine the absolute structure of the crystal.[5][7] A Flack parameter close to 0 with a small standard uncertainty confirms the assigned stereochemistry.

Trustworthiness and Limitations

An scXRD structure with a well-defined Flack parameter is an unambiguous and authoritative assignment of absolute configuration. However, the entire process is contingent on the successful growth of a suitable crystal. For many small molecules, this remains a significant bottleneck, necessitating the use of alternative solution-state methods.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy is one of the most accessible and powerful tools in chemical analysis. While NMR cannot distinguish between enantiomers directly, it can readily differentiate diastereomers.[8] This principle is exploited by using a chiral derivatizing agent (CDA) to covalently convert the enantiomeric sample into a mixture of diastereomers, which will exhibit distinct NMR spectra.[9]

Causality and Principle: The Mosher's Ester Method for Diols

For alcohols, the Mosher's ester method is a classic and reliable technique.[10][11] The chiral substrate is reacted with an enantiomerically pure CDA, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.[12] The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding/deshielding of the protons in the substrate's vicinity, leading to observable differences in their chemical shifts (δ).

For a diol like this compound, both secondary alcohol groups must be derivatized.[13] The analysis involves comparing the ¹H NMR spectra of the bis-(R)-MTPA ester and the bis-(S)-MTPA ester. By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be deduced based on established conformational models.[13][14][15]

Experimental Workflow

cluster_0 Derivatization cluster_1 NMR Analysis a React Diol with (R)-MTPA-Cl c Acquire ¹H NMR for (R)-ester a->c b React Diol with (S)-MTPA-Cl d Acquire ¹H NMR for (S)-ester b->d e Assign Proton Signals (COSY, HSQC may be needed) c->e d->e f Calculate Δδ = δ(S) - δ(R) e->f g Apply Mosher's Model f->g h Assign Absolute Configuration (R/S) g->h

Caption: Workflow for Mosher's Ester Analysis of a Diol.

Protocol: Bis-MTPA Ester Synthesis and NMR Analysis

  • Reaction Setup (Two parallel reactions):

    • To a solution of this compound (~1-2 mg) in dry pyridine-d5 (~0.5 mL) in an NMR tube, add a slight excess (2.2 equivalents) of (R)-MTPA-Cl.

    • In a separate NMR tube, perform the same reaction with (S)-MTPA-Cl.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature. The formation of the bis-ester can be monitored directly by ¹H NMR. The reactions are typically complete within a few hours.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-bis-MTPA ester diastereomers. It is critical to use the same solvent and concentration for accurate comparison. 2D NMR experiments like COSY and HSQC may be necessary for unambiguous proton assignments.

  • Data Analysis:

    • Identify the corresponding proton signals in both spectra.

    • Calculate the Δδ (δS - δR) value for each assigned proton.

    • According to the Mosher model, protons that lie on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.

    • By mapping the signs of the Δδ values onto the molecule's structure, the absolute configuration at both C3 and C5 can be determined.[15]

Trustworthiness and Limitations

This method is highly reliable, provided that the foundational assumption of the extended conformation of the MTPA ester holds true.[11] It is a self-validating system because an incorrect assignment of protons would lead to a nonsensical result that violates the model. The main drawbacks are the need for chemical modification, which requires additional sample and reaction time, and the potential for ambiguity if the molecule has significant conformational flexibility that disrupts the standard Mosher model.

Vibrational Circular Dichroism (VCD): A Non-Invasive Chiroptical Method

Vibrational Circular Dichroism is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light in the infrared region.[16][17] Since enantiomers interact differently with circularly polarized light, they produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[16] This makes VCD an excellent technique for determining the absolute configuration of molecules in solution, especially when crystallization is not feasible.[16][18]

Causality and Principle of the Method

The power of VCD lies in its synergy with modern quantum chemistry. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum calculated from first principles for a single, arbitrarily chosen enantiomer (e.g., the (3R, 5R)-isomer).[17][19] If the signs and relative intensities of the bands in the experimental and calculated spectra match, the chosen absolute configuration is correct. If they are opposite, the molecule has the inverted configuration. The accuracy of the underlying infrared (IR) spectrum calculation serves as an internal validation of the computational model.[19]

Experimental Workflow

cluster_0 Experimental Measurement cluster_1 Computational Modeling cluster_2 Comparison & Assignment a Dissolve Sample in Achiral Solvent (e.g., CDCl₃) b Measure Experimental VCD and IR Spectra a->b f Compare Experimental and Calculated Spectra b->f c Perform Conformational Search for one Enantiomer d DFT Geometry Optimization & Frequency Calculation c->d e Calculate Theoretical VCD and IR Spectra d->e e->f g Assign Absolute Configuration (R/S) f->g

Caption: Workflow for Absolute Configuration Determination by VCD.

Protocol: VCD Measurement and Computational Analysis

  • Sample Preparation: Dissolve a sufficient amount of the purified this compound sample in an achiral, IR-transparent solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M.[16]

  • Spectral Measurement: Acquire the VCD and IR spectra on a VCD spectrometer. Data acquisition may take several hours to achieve an adequate signal-to-noise ratio, as VCD signals are several orders of magnitude weaker than IR absorption signals.[20]

  • Conformational Search: Using computational chemistry software, perform a thorough conformational search for one enantiomer (e.g., (3R, 5R)-1-Methylpiperidine-3,5-diol) to identify all low-energy conformers.

  • DFT Calculations: For each significant conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level of theory. This will yield the theoretical IR and VCD spectra for each conformer.

  • Spectral Averaging: The final theoretical spectrum is obtained by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations.

  • Comparison: Visually compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum. A good match in the sign pattern across the fingerprint region confirms the absolute configuration. An inverted match indicates the opposite enantiomer.

Trustworthiness and Limitations

VCD is a powerful, non-destructive method that avoids the need for crystallization or derivatization. Its reliability has increased dramatically with advances in DFT methods.[18] The primary limitations are the requirement for specialized and expensive instrumentation and the need for significant computational expertise and resources. The accuracy of the result is dependent on the quality of the computational model, including the completeness of the conformational search.[2]

Comparative Summary

FeatureSingle-Crystal X-ray Diffraction (scXRD)NMR with Chiral Derivatizing AgentsVibrational Circular Dichroism (VCD)
Sample State High-quality single crystalSolutionSolution
Sample Amount Micrograms (if crystal is good)1-5 mg5-10 mg
Method Nature Destructive (crystal is consumed)Destructive (chemically modified)Non-destructive, recoverable
Derivatization Not requiredRequiredNot required
Computation Minimal (for refinement)Minimal (for modeling)Essential and intensive
Ambiguity Very low (definitive)Low (if model holds)Low (if computation is robust)
Accessibility Specialized facilitiesWidely available (NMR)Specialized facilities

Conclusion and Recommendation

The determination of the absolute configuration of this compound can be approached with a high degree of confidence using several orthogonal techniques.

  • Single-Crystal X-ray Diffraction remains the unequivocal gold standard. If a high-quality crystal can be obtained, this method should be pursued for an unambiguous and definitive assignment.[1][3]

  • NMR with Mosher's ester analysis is the most accessible and practical workhorse method for the solution state.[10][13] It provides a reliable assignment without the need for specialized spectrometers, though it requires careful chemical derivatization and spectral interpretation.

  • Vibrational Circular Dichroism offers a powerful, non-invasive alternative for solution-state analysis, particularly when crystallization fails and derivatization proves problematic.[16][18] It provides rich structural information but demands significant investment in specialized equipment and computational chemistry.

For a comprehensive and self-validating approach, a dual-method strategy is recommended. An initial assignment using the highly accessible NMR with CDA method can be powerfully corroborated by VCD analysis. If the project requires the highest level of certainty for regulatory submission or publication, all efforts should be made to obtain a crystal structure via scXRD as the ultimate proof. This multi-faceted approach ensures the highest level of scientific integrity and provides an unshakeable foundation for further drug development.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

  • Chulabhorn Research Institute. (2022). Methods for Determination of Absolute Configurations of Chiral Diols by THENA Ester and NMR Shift Difference. Siriraj Medical Journal, 74(5). Available from: [Link]

  • Wang, B., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications, 58(25), 4055-4058. Available from: [Link]

  • Noh, H., et al. (2018). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters, 20(15), 4446–4449. Available from: [Link]

  • Capon, R. J., et al. (2011). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 16(5), 3996-4006. Available from: [Link]

  • DePrince, A. E., & Pointner, B. P. (2012). Determination of Absolute Configuration of Chiral Hemicage Metal Complexes Using Time-Dependent Density Functional Theory. The Journal of Physical Chemistry A, 116(43), 10566–10573. Available from: [Link]

  • Czarnocki, S. J., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. International Journal of Molecular Sciences, 24(1), 517. Available from: [Link]

  • Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?. Available from: [Link]

  • Grelier, G., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Available from: [Link]

  • Wikipedia. Vibrational circular dichroism. Available from: [Link]

  • White Rose eTheses Online. Synthesis of piperidines using organometallic chemistry. Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • ResearchGate. Stereochemistries for 1,2-diols with two secondary alcohol groups. Available from: [Link]

  • Freire, F., et al. (2010). Chiral 1,2-Diols: The Assignment of Their Absolute Configuration by NMR Made Easy. Organic Letters, 12(2), 244–247. Available from: [Link]

  • Schrödinger. (2020). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link]

  • University of Toronto. Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. Available from: [Link]

  • ResearchGate. Strategies for using NMR spectroscopy to determine absolute configuration. Available from: [Link]

  • Lee, J. Y., et al. (2019). Chromatographic Determination of the Absolute Configuration in Sanjoinine A That Increases Nitric Oxide Production. Molecules, 24(11), 2154. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Annual reports on NMR spectroscopy, 74, 1-61. Available from: [Link]

  • Li, D., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 344. Available from: [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Available from: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Available from: [Link]

  • Freire, F., et al. (2007). The Assignment of the Absolute Configuration of 1,2-Diols by Low-Temperature NMR of a Single MPA Derivative. Organic Letters, 9(12), 2231–2234. Available from: [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available from: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral solvating agents for NMR spectroscopy. Chirality, 15(4), 256-270. Available from: [Link]

  • Oregon State University. Mosher ester derivatives for assignment of absolute stereochemistry. Available from: [Link]

  • ResearchGate. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

  • Seco, J. M., et al. (2004). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. Organic Letters, 6(21), 3747–3750. Available from: [Link]

  • Mohammadi, M. (2014). A Simple Method for Specification of Absolute Configuration. Oriental Journal of Chemistry, 30(2), 529-540. Available from: [Link]

  • Duddeck, H. (1991). Determination of Relative Configuration by Nuclear Magnetic Resonance Methods. In Atta-ur-Rahman (Ed.), Stereoselective Synthesis (Part J). Elsevier.
  • Sjö, F., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of organic chemistry, 71(23), 8963–8966. Available from: [Link]

  • Flack, H. D., & Bernardinelli, G. (2000). Absolute structure and absolute configuration. Journal of Applied Crystallography, 33(4), 1143-1148. Available from: [Link]

  • ResearchGate. Chiral derivatizing agents used in NMR for chiral analysis. Available from: [Link]

  • Organic Syntheses. (2017). Asymmetric Synthesis of anti-1,3-Diol Motifs Using (R,R)- and (S,S)-1-Chloro-2,3-Epoxy-5-Hexyne. Available from: [Link]

Sources

advantages of using 1-Methylpiperidine-3,5-diol over similar reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical advantages, synthesis, and applications of 1-Methylpiperidine-3,5-diol , positioning it as a superior scaffold for specific high-value applications in medicinal chemistry and asymmetric catalysis.

Executive Summary: The Structural Advantage

In the landscape of saturated N-heterocycles, This compound represents a "Goldilocks" scaffold that bridges the gap between simple solubility enhancers (like 3-hydroxypiperidine) and complex, rigid bicyclic systems. Its core value proposition lies in its 3,5-disubstitution pattern , which imposes specific conformational constraints that are absent in 3,4-analogs or acyclic counterparts.

Key Differentiators:

  • Bifunctional Anchoring: The cis-isomer offers a unique bite angle for bidentate coordination or hydrogen bonding, mimicking the spatial arrangement of pyranose sugars but with a basic nitrogen core.

  • Metabolic Blocking: Substitution at the 3 and 5 positions sterically hinders oxidative metabolism at the most vulnerable sites of the piperidine ring, extending in vivo half-life compared to unsubstituted analogs.

  • Solubility/Lipophilicity Balance: It provides a significant reduction in LogP (increasing water solubility) without the high entropic penalty associated with flexible acyclic amino diols.

Comparative Analysis: Performance vs. Alternatives

The following analysis compares this compound against common structural analogs used in drug discovery and ligand design.

Table 1: Physicochemical & Functional Comparison
FeatureThis compound 3-Hydroxypiperidine Acyclic Amino Diols 3,4-Dihydroxypiperidine
Conformational Rigidity High (Chair/Twist-boat preference)ModerateLow (Flexible)High
Symmetry C2 or Meso (Stereo-dependent)Chiral (C1)N/AChiral (C1)
H-Bonding Topology 1,3-Relationship (Ideal for bridging)Single donorVariable1,2-Relationship (Vicinal)
Metabolic Stability High (Blocks 3,5-oxidation)ModerateLow (Exposed chains)Moderate
Primary Application Scaffold for Febrifugine analogs, LigandsSolubility enhancerLinkersGlycomimetics
Mechanistic Insight: The "1,3-Diaxial" Advantage

Unlike 3,4-diols (vicinal), which often suffer from oxidative cleavage or steric clashing, the 3,5-diol motif in the cis-isomer can adopt a diaxial conformation stabilized by intramolecular hydrogen bonding or coordination to a metal center. This creates a rigid "cleft" that is highly effective for:

  • Binding Pocket Specificity: Fitting into protein active sites that require donors spaced ~4-5 Å apart.

  • Catalytic Selectivity: Acting as a chiral tridentate ligand (N, O, O) in asymmetric synthesis.

Structural & Conformational Logic

The stereochemistry of this compound is the critical determinant of its function. The molecule exists primarily in two diastereomeric forms: cis (meso) and trans (chiral pair).

Diagram 1: Conformational Dynamics & Interaction Logic

The following diagram illustrates the conformational equilibrium and how the cis-isomer serves as a pre-organized "molecular tweezer."

Conformation cluster_0 Stereochemical Forms cluster_1 Functional Consequence Cis Cis-Isomer (Meso) (Diequatorial or Diaxial) H_Bond Intramolecular H-Bonding (Stabilizes Diaxial Form) Cis->H_Bond Favored in Non-polar solvents Trans Trans-Isomer (Chiral) (Equatorial/Axial) Binding Bidentate Binding (Distance ~4.5 Å) Trans->Binding High Strain (Poor overlap) H_Bond->Binding Pre-organization

Caption: The cis-isomer allows for a stable diaxial conformation via intramolecular H-bonding, creating a defined 'bite angle' for receptor binding or metal coordination.

Experimental Protocol: Synthesis & Utilization

While this compound is available commercially, high-purity synthesis often requires reduction from pyridine precursors to control stereochemistry.

Method A: Hydrogenation of 3,5-Dihydroxypyridine (Scalable)

This protocol yields the piperidine core, which is subsequently methylated.

Reagents:

  • 3,5-Dihydroxypyridine (Starting Material)

  • Rh/Al₂O₃ or Ru/C (Catalyst)

  • Formaldehyde / Formic Acid (for Eschweiler-Clarke methylation)

Step-by-Step Workflow:

  • High-Pressure Hydrogenation:

    • Dissolve 3,5-dihydroxypyridine (10 mmol) in MeOH/H₂O (1:1).

    • Add 5 mol% Rh/Al₂O₃ catalyst.

    • Pressurize to 50 bar H₂ at 60°C for 12 hours.

    • Mechanism:[1][2][3][4] The pyridine ring is fully saturated. The high pressure favors the cis (meso) diastereomer due to catalyst face selectivity.

    • Validation: Monitor disappearance of aromatic UV signal.

  • N-Methylation (Eschweiler-Clarke):

    • Filter the catalyst and concentrate the crude piperidine-3,5-diol.

    • Dissolve in formic acid (5 eq) and add formaldehyde (37% aq., 2.5 eq).

    • Reflux at 90°C for 4 hours. CO₂ evolution indicates reaction progress.

    • Advantage:[3][4][5] This method avoids quaternary ammonium salt formation common with methyl iodide.

  • Purification:

    • Basify with NaOH to pH 12.

    • Extract continuously with CHCl₃ (due to high water solubility).

    • Recrystallize from Acetone/EtOH to separate cis (solid) from trans (oil/enriched in mother liquor).

Diagram 2: Synthesis Pathway[6]

Synthesis Start 3,5-Dihydroxypyridine Step1 Hydrogenation (H2, Rh/Al2O3, 50 bar) Start->Step1 Inter Piperidine-3,5-diol (Mixture of isomers) Step1->Inter Step2 N-Methylation (HCHO, HCOOH) Inter->Step2 Final This compound Step2->Final

Caption: Two-step synthesis converting the aromatic pyridine precursor to the saturated N-methylated diol.

Applications in Drug Discovery[7][8][9][10]

Case Study: Febrifugine Analogues

The natural product Febrifugine is a potent antimalarial but suffers from high toxicity (emetic effects). The 3,5-disubstituted piperidine scaffold has been utilized to create analogs with improved therapeutic indices.

  • Logic: The 3-hydroxyl group is essential for binding to the prolyl-tRNA synthetase active site. Introducing a substituent at the 5-position (or using the 3,5-diol core) alters the lipophilicity and prevents rapid metabolism, maintaining potency while reducing CNS penetration (toxicity source).

  • Data Support: Analogs retaining the specific stereochemistry of the piperidine ring (often mimicking the D-sugar configuration) show maintained antimalarial activity with reduced side effects [1, 2].

Case Study: Sigma Receptor Ligands

Piperidine derivatives are classic scaffolds for Sigma-1 (S1R) and Sigma-2 (S2R) receptor ligands, investigated for neurodegenerative diseases.

  • Advantage: The this compound core provides a polar, rigid scaffold that can orient hydrophobic pharmacophores (attached via ether linkages at the OH positions) into specific sub-pockets, improving selectivity over off-target GPCRs [3].

References

  • Febrifugine Analogs & Antimalarial Activity

    • Title: Febrifugine analogue compounds: synthesis and antimalarial evalu
    • Source: PubMed / Elsevier (2011).
    • URL:[Link]

  • Structural Importance in Antimalarials

    • Title: Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs.
    • Source: Antimicrobial Agents and Chemotherapy (NIH).
    • URL:[Link]

  • Piperidine Scaffolds in Receptor Ligands

    • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
    • Source: PMC (NIH).
    • URL:[Link]

  • General Synthesis of 3,5-Disubstituted Piperidines

    • Title: Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
    • Source: Tuoda Industry (2025).
    • URL:[Link]

Sources

benchmark studies involving 1-Methylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmark analysis of 1-Methylpiperidine-3,5-diol , focusing on its critical role as a chiral scaffold in asymmetric synthesis and medicinal chemistry.

Executive Summary

This compound is a high-value piperidine scaffold distinguished by its two stereogenic centers at the C3 and C5 positions. It serves as a pivotal intermediate in the synthesis of quinazoline alkaloids (e.g., Febrifugine) and as a chiral ligand in organometallic catalysis.

This guide compares the two primary benchmark standards for this compound:

  • Synthetic Production: Chemoenzymatic Dynamic Kinetic Asymmetric Transformation (DYKAT) vs. Metal-Catalyzed Pyridine Hydrogenation.

  • Biological Utility: Performance of 3,5-diol analogues against native Febrifugine in antimalarial efficacy and cytotoxicity profiles.

Benchmark 1: Synthetic Production Routes

The utility of this compound relies heavily on the ability to access specific stereoisomers (specifically the cis-3R,5S meso form or desymmetrized variants).

Comparative Analysis: Chemoenzymatic vs. Catalytic Hydrogenation

The industry standard has shifted from traditional multi-step chemical reduction to chemoenzymatic methods and direct catalytic hydrogenation.

MetricMethod A: Chemoenzymatic DYKAT (Olofsson/Bäckvall) Method B: Borenium-Catalyzed Hydrogenation (Crudden)
Precursor N-benzylglycinate (via 5-step prep)3,5-Disubstituted Pyridines
Stereocontrol Excellent (>99% de, >99% ee) Good (Typically >90% cis-selectivity)
Mechanism Enzymatic acylation + Ru-catalyzed racemizationDiastereoselective hydride transfer
Scalability Moderate (Enzyme cost/stability)High (Flow chemistry compatible)
Yield 85–90% (for the cis-diacetate)70–85%
Primary Use High-purity chiral building blocksBulk production of cis-isomers
Detailed Protocol: Chemoenzymatic Synthesis (Method A)

Recommended for applications requiring >99% optical purity.

Principle: This protocol utilizes Candida antarctica Lipase B (CALB) for selective acylation, coupled with a Ruthenium catalyst that continuously racemizes the unreacted substrate, funneling the entire mixture into a single stereoisomer (DYKAT).

Workflow Steps:

  • Substrate Prep: Dissolve rac-1-methylpiperidine-3,5-diol (1.0 eq) in dry toluene.

  • Catalyst Addition: Add CALB (immobilized, 50 mg/mmol) and the Ruthenium racemization catalyst (e.g., Shvo’s catalyst, 4 mol%).

  • Acyl Donor: Add isopropenyl acetate (3.0 eq) as the acyl donor.

  • Reaction: Stir at 70°C under Argon for 24–48 hours.

    • Checkpoint: Monitor by chiral GC/HPLC. The trans-isomer is racemized to cis, which is selectively acylated.

  • Purification: Filter off the enzyme. Concentrate the filtrate and purify via flash chromatography (EtOAc/Hexane).

  • Result: Yields cis-(3R,5S)-3,5-diacetoxy-1-methylpiperidine.

Visualization: Synthetic Pathways

The following diagram illustrates the divergent pathways to access the target scaffold.

SynthesisPathways Start_Enz N-Benzylglycinate Inter_Enz rac-Diol Mixture Start_Enz->Inter_Enz 5 Steps Start_Chem 3,5-Lutidine Derivatives Inter_Chem Pyridinium Salt Start_Chem->Inter_Chem Methylation Process_Enz DYKAT (CALB + Ru-Cat) Inter_Enz->Process_Enz Enzymatic Resolution Process_Chem Borenium/Silane Reduction Inter_Chem->Process_Chem H2/Cat Target cis-1-Methylpiperidine- 3,5-diol (Scaffold) Process_Enz->Target >99% ee/de Process_Chem->Target Cis-Selective

Figure 1: Comparison of Chemoenzymatic (Top) and Catalytic Hydrogenation (Bottom) routes to the 3,5-diol scaffold.

Benchmark 2: Biological Efficacy (Medicinal Chemistry)

In drug development, this compound is a critical pharmacophore used to modulate the toxicity of Febrifugine , a potent antimalarial alkaloid. The native Febrifugine possesses a piperidine ring that contributes to both efficacy and severe gastrointestinal toxicity.

Comparative Data: Febrifugine vs. 3,5-Diol Analogues

Synthesizing analogues using the this compound scaffold allows researchers to decouple antimalarial activity from cytotoxicity.

CompoundIC50 (P. falciparum)Cytotoxicity (KB Cells)Selectivity Index (SI)Clinical Status
Febrifugine (Native) ~2.0 nMHigh ToxicityLow (<10)Limited (Emetic side effects)
Halofuginone ~2.5 nMModerateModerateFDA Orphan Drug (Scleroderma)
3,5-Diol Analogue (cis) 5–10 nM Low Toxicity High (>100) Research Benchmark
3,5-Diol Analogue (trans) >100 nMLowLowInactive

Key Insight: The cis-configuration of the hydroxyl groups at positions 3 and 5 is essential for maintaining binding affinity to the prolyl-tRNA synthetase (the biological target), while the additional hydroxyl group (compared to native febrifugine) increases polarity, reducing blood-brain barrier penetration and emetic response.

Mechanism of Action (SAR)

The 3,5-diol moiety functions as a "selectivity filter."

  • N1-Methyl: Essential for basicity and cation-pi interactions in the active site.

  • C3-OH: Mimics the native hydroxyl interactions of Febrifugine.

  • C5-OH (The Modification): Provides steric bulk and H-bond capability that disrupts binding to "off-target" receptors responsible for emesis, without abolishing parasite inhibition.

SAR_Mechanism Scaffold This compound Scaffold Feature_Cis Cis-Configuration (3R, 5S) Scaffold->Feature_Cis Feature_C5 C5-Hydroxyl Group Scaffold->Feature_C5 Target_Bio Prolyl-tRNA Synthetase (Malaria Target) Target_Tox Emetic Receptors (Host Toxicity) Feature_Cis->Target_Bio High Affinity Binding Feature_C5->Target_Bio Maintains H-Bonding Feature_C5->Target_Tox Steric Clash / Reduced Binding

Figure 2: Structure-Activity Relationship (SAR) showing how the 3,5-diol scaffold improves the therapeutic index.

References

  • Olofsson, B., Bogár, K., Fransson, A. B., & Bäckvall, J. E. (2006). "Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines."[1] The Journal of Organic Chemistry, 71(21), 8256–8260.

  • Crudden, C. M., et al. "Borenium-Catalyzed Hydrogenation of Pyridines."[2] Relates to general methodology for cis-selective reduction of 3,5-disubstituted pyridines.

  • Kikuchi, H., et al. "Synthesis and Biological Evaluation of Febrifugine Analogues.
  • McLaughlin, N. P., Evans, P., & Pines, M. (2014). "The chemistry and biology of febrifugine and halofuginone." Bioorganic & Medicinal Chemistry, 22(7), 1993-2004.

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-Methylpiperidine-3,5-diol

[1][2][3][4][5]

Executive Summary & Operational Directives

Strict Adherence Required: 1-Methylpiperidine-3,5-diol (CAS: 164148937 for (5R) isomer; general analogs vary) is a functionalized piperidine derivative combining tertiary amine basicity with diol polarity.[1] For disposal purposes, it must be classified and managed as a Corrosive Organic Base .

Immediate Action Plan:

  • Waste Class: Hazardous Chemical Waste (RCRA characteristics D002 Corrosive; potentially D001 Ignitable depending on solvent context).

  • Prohibited: DO NOT dispose of down sanitary sewer systems. DO NOT mix with strong acids or oxidizers in the waste stream.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Hazard Identification & Chemical Characterization

Before handling waste, operators must understand the specific hazards driving the disposal protocol.

PropertySpecificationOperational Implication
Chemical Class Tertiary Amine / DiolHigh alkalinity; potential for exothermic reaction with acids.[1][2]
Physical State Viscous Liquid or Low-Melting SolidMay require heating or solvent dissolution for transfer; highly soluble in water.[2]
Corrosivity High (pH > 12 in solution) D002 Waste. Must use chemically resistant containers (HDPE or Glass).[2]
Flammability Flash Point > 60°C (Predicted)While less volatile than 1-methylpiperidine, treat as combustible.[1][2]
Toxicity Acute Tox.[2][3][4][5] (Oral/Dermal/Inhalation)Cytotoxic Potential. Double-gloving (Nitrile) is mandatory.[2]

Expert Insight: The presence of two hydroxyl groups increases water solubility and boiling point compared to the parent 1-methylpiperidine. However, the nitrogen center remains a reactive nucleophile. Waste streams containing this compound can form explosive N-oxides if mixed with peroxides. Strict segregation from oxidizers is non-negotiable. [1][2]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory waste accidents.

Container Selection[1][8]
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Prohibited: Metal containers (aluminum/steel) due to potential corrosion from the amine functionality.

  • Cap Venting: Use vented caps if the waste solution contains volatile solvents or if there is a risk of off-gassing.

Segregation Logic (Visualized)

The following decision tree illustrates the critical segregation steps required before the waste enters the central accumulation area.

WasteSegregationStartWaste Generation:This compoundCheckStatePhysical State?Start->CheckStateLiquidLiquid WasteCheckState->LiquidSolidSolid Waste(Pure substance or debris)CheckState->SolidCheckMixIs it mixed withother chemicals?Liquid->CheckMixStreamDStream D:Solid Hazardous WasteSolid->StreamDPureLiqStream A:Basic Organic WasteCheckMix->PureLiqNo (Pure)CheckContamContaminant TypeCheckMix->CheckContamYesAcidMixMixed with Acids?CheckContam->AcidMixOxMixMixed with Oxidizers?CheckContam->OxMixSolventMixMixed with Solvents?CheckContam->SolventMixNeutralizePROTOCOL: NeutralizeSlowly (Ice Bath)AcidMix->NeutralizeExplosionRiskCRITICAL STOP:Potential N-Oxide FormationOxMix->ExplosionRiskHalogenatedHalogenated Solvent?SolventMix->HalogenatedNeutralize->PureLiqpH 6-9StreamBStream B:Halogenated OrganicHalogenated->StreamBYesStreamCStream C:Non-Halogenated OrganicHalogenated->StreamCNo

Figure 1: Waste Segregation Decision Matrix. Note the critical stop point for oxidizer contamination.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solutions containing >1% this compound.[1]

  • pH Verification: Check pH using a non-bleeding indicator strip.

    • If pH > 12: Do not adjust if sending to a contractor capable of handling high corrosives.

    • If pH adjustment is required by local facility: Slowly add 1M Hydrochloric Acid (HCl) or Citric Acid in an ice bath to lower pH to ~9-10.[1] Warning: Exothermic reaction.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (e.g., do not put chloroform mixtures in non-fluorinated plastic if storing long-term).

  • Labeling:

    • Primary Constituent: [Solvent Name]

    • Hazardous Constituent: this compound (1][2]%)[

    • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Flammable (if solvent is flammable).

Protocol B: Solid Waste (Contaminated Debris)

Applicability: Gloves, weigh boats, paper towels, and silica gel from chromatography.[1]

  • Double Bagging: Place all contaminated solids into a clear 6-mil polyethylene bag.

  • Sealing: Twist and tape the neck of the bag (gooseneck seal) to prevent vapor escape.

  • Secondary Containment: Place the sealed bag into a rigid hazardous waste drum (fiberboard or poly drum).

  • Labeling: Mark as "Solid Debris Contaminated with Organic Bases."

Protocol C: Spill Cleanup (Emergency Disposal)

Scenario: 100mL spill of pure material on the benchtop.

  • Isolate: Evacuate the immediate area (radius 5m).

  • PPE: Wear nitrile gloves (double layer), lab coat, and safety goggles. Use a respirator if ventilation is poor.

  • Neutralization:

    • Do NOT use water immediately (spreads the base).

    • Apply a dry acid neutralizer (e.g., Citric Acid powder or sodium bisulfate) around the perimeter, then inward.[1]

    • Wait for any fizzing/heat evolution to subside.

  • Absorption: Cover the neutralized residue with vermiculite or dry sand.[6]

  • Collection: Scoop into a wide-mouth HDPE jar. Label as "Spill Debris: Neutralized Organic Base."

Regulatory Compliance (RCRA & EPA)

The following codes are essential for the waste manifest.

CodeDescriptionApplicability to this compound
D002 Corrosivity Primary code.[1][2][7] Applies if the waste is aqueous with pH > 12.5 or liquid that corrodes steel.
D001 Ignitability Secondary code. Applies if the compound is in a flammable solvent (Flash point < 60°C).
None P/U Listing This specific compound is not currently P or U listed, but "waste characterization" rules apply.[2]

DOT Shipping Description (for external transport):

  • Proper Shipping Name: Polyamines, liquid, corrosive, n.o.s. (this compound)[1][2]

  • Hazard Class: 8

  • UN Number: UN 2735[1]

  • Packing Group: II or III (depending on corrosivity testing).

Scientific Rationale & Chemical Stability

The disposal strategy is predicated on the stability of the piperidine ring.

  • Thermal Stability: The piperidine ring is thermally stable, requiring high-temperature incineration (>800°C) for complete mineralization to CO2, H2O, and NOx.[1]

  • Aquatic Toxicity: Piperidine derivatives are often harmful to aquatic life (Category 3). Zero-discharge policy to drains is scientifically justified to prevent bioaccumulation and wastewater treatment disruption.

StabilityWorkflowCompoundThis compoundIncinerationIncineration(>800°C)Compound->IncinerationRecommendedDrainSanitary SewerCompound->DrainPROHIBITEDProductsCO2 + H2O + NOxIncineration->ProductsAquaticToxAquatic Toxicity(Bioaccumulation)Drain->AquaticTox

Figure 2: Environmental Fate and Disposal Pathway.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (5R)-1-methylpiperidine-3,5-diol Compound Summary. Retrieved from [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylpiperidine-3,5-diol
Reactant of Route 2
1-Methylpiperidine-3,5-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.